Lasofoxifene hydrochloride
Description
Evolution and Classification of Selective Estrogen Receptor Modulators
The classification of SERMs can be based on their chemical structure, which often mimics the 17β-estradiol template, and the nature of their side chains. nih.gov These structural variations are critical in determining their interaction with the estrogen receptor and their subsequent biological activity.
Generations of SERMs:
| Generation | Representative Compounds | Key Characteristics |
| First | Tamoxifen (B1202), Clomiphene | Pioneering SERMs, demonstrated tissue-selective estrogenic and antiestrogenic effects. wikipedia.org |
| Second | Raloxifene (B1678788) | Developed to improve upon the safety profile of first-generation SERMs, particularly regarding uterine effects. wikipedia.org |
| Third | Lasofoxifene (B133805), Bazedoxifene (B195308) | Aimed for enhanced potency, bioavailability, and a more favorable balance of agonist and antagonist activities across different tissues. nih.govdrugbank.com |
Lasofoxifene emerged from the pursuit of a SERM with improved oral bioavailability and greater potency compared to its predecessors. portico.org
Core Principles of Estrogen Receptor Biology and Ligand Interactions
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors belonging to the nuclear receptor superfamily. nih.gov These receptors are distributed differently throughout the body's tissues, which is a key factor in the tissue-selective action of SERMs. nih.gov
The binding of a ligand, such as an estrogen or a SERM, to the ligand-binding domain (LBD) of the estrogen receptor is a critical initiating event. nih.gov This interaction triggers a conformational change in the receptor protein. In the absence of a ligand, the ER is typically located in the cytoplasm. wikipedia.org Upon ligand binding, the receptor translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs). wikipedia.orgbmbreports.org
The nature of the ligand determines the final conformation of the receptor complex. Agonist binding facilitates the recruitment of coactivator proteins, leading to gene transcription. nih.gov Conversely, antagonist binding recruits corepressor proteins, which inhibit gene transcription. nih.gov The unique three-dimensional structure of a SERM allows it to induce a distinct receptor conformation that can be recognized differently by co-regulators in various cell types, leading to its tissue-specific effects. narod.ru
Crystallographic analysis of the ERα ligand-binding domain complexed with lasofoxifene reveals that, like other SERMs, it displaces the C-terminal AF-2 helix. nih.gov This displacement prevents the binding of coactivator proteins, which is a hallmark of its antagonistic action in certain tissues. nih.gov The interaction of lasofoxifene with the receptor is potent, with an IC50 for ERα that is comparable to that of estradiol (B170435). wikipedia.org
Lasofoxifene's mechanism involves mimicking the effects of estradiol with varying agonist and antagonist actions in different ER-expressing tissues. nih.gov In bone tissue, it acts as an agonist, which is beneficial for preventing bone loss. patsnap.com In contrast, it acts as an antagonist in breast and uterine tissue, which can inhibit the growth of estrogen-dependent cancers. nih.govpatsnap.com
Research Findings
Preclinical and clinical studies have demonstrated the efficacy of lasofoxifene. In ovariectomized rat models, lasofoxifene was shown to prevent bone loss with greater potency than raloxifene. portico.org Clinical trials in postmenopausal women have shown that lasofoxifene can increase bone mineral density (BMD) at the lumbar spine and hip. nih.govnih.gov
A significant finding from a large clinical trial was the reduction in the risk of both vertebral and nonvertebral fractures in postmenopausal women with osteoporosis. nih.gov Furthermore, studies have indicated a substantial reduction in the incidence of ER-positive breast cancer with lasofoxifene treatment. nih.govwikipedia.org
Comparative studies have shown that lasofoxifene can lead to greater reductions in LDL cholesterol compared to both placebo and raloxifene. portico.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYWKVSAHDQRB-HBYDGSNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171036 | |
| Record name | Lasofoxifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180915-85-9 | |
| Record name | Lasofoxifene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180915859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasofoxifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASOFOXIFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY1KQM2MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Lasofoxifene Hydrochloride
Historical Development of Lasofoxifene (B133805) Synthetic Pathways
The journey to synthesize Lasofoxifene has seen several methodological shifts. Initial synthetic routes often relied on multi-step sequences. A notable early approach started from 3-methoxyacetophenone and 4-(2-pyrrolidinoethoxy)bromobenzene to form the key intermediate, Nafoxidene hydrochloride. google.com Another patented six-stage synthesis began with 2-bromo-5-methoxytoluene and 4-benzyloxybenzonitrile. google.com
A significant portion of the early synthetic work for Lasofoxifene utilized Nafoxidine or its derivatives as precursors. researchgate.nettandfonline.com One of the pioneering methods involved the dehydration of a tertiary alcohol, which was itself obtained through a Grignard reaction of 6-methoxy-2-phenyl-1-tetralone. researchgate.nettandfonline.com Later improvements by researchers at Pfizer introduced a Suzuki reaction to append the aromatic nucleus at the 2-position of 1-aryl-2-bromo-3,4-dihydronaphthalene. researchgate.net
A key transformation in these historical pathways is the reduction of the double bond in the 5,6-position of Nafoxidene hydrochloride, which yields a mixture of cis diastereomers. google.com The desired (-)-cis-(5R,6S) isomer, Lasofoxifene, is then obtained through resolution with D-tartaric acid and subsequent crystallization. google.com
Contemporary Advanced Synthetic Strategies
More recent synthetic endeavors have focused on increasing efficiency and conciseness. These modern strategies often employ powerful catalytic reactions to construct the core structure of Lasofoxifene in fewer steps.
A significant advancement in Lasofoxifene synthesis has been the application of a Lewis acid-mediated three-component coupling reaction. nih.govoup.comoup.com This one-pot reaction brings together an aromatic aldehyde, an allylsilane, and an aromatic nucleophile. oup.com Specifically, for Lasofoxifene, 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole (B1667542) are reacted in the presence of hafnium tetrachloride (HfCl4). oup.comoup.com This reaction efficiently generates a 3,4,4-triaryl-1-butene intermediate, which contains the fundamental carbon skeleton of Lasofoxifene. nih.govoup.com
The subsequent steps involve an iodocarbocyclization of this intermediate, followed by the elimination of hydrogen iodide to create the olefinic bond. nih.gov A final base-induced migration of the double bond affords a dihydronaphthalene structure, a common precursor for both Lasofoxifene and Nafoxidine. nih.govoup.com This approach represents a highly convergent and efficient route to the core structure.
Nafoxidine continues to be a pivotal intermediate in many modern synthetic routes to Lasofoxifene. researchgate.nettandfonline.com An efficient two-step catalytic approach to Nafoxidine has been developed, starting from the readily available 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. nih.gov The first step involves a palladium-catalyzed α-arylation with chlorobenzene, which proceeds with a low catalyst loading to yield 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one in high yield. nih.gov
The second step is a cerium trichloride-promoted reaction with (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium, which is generated in situ from the corresponding aryl bromide and n-butyllithium. nih.gov This addition reaction furnishes Nafoxidine in good yield. nih.gov The conversion of Nafoxidine to Lasofoxifene is then typically achieved through hydrogenation of the double bond. researchgate.nettandfonline.comgoogle.com For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst in a mixture of ethanol (B145695) and methanol (B129727) effectively reduces the double bond to yield the cis-diastereomer of Lasofoxifene. researchgate.nettandfonline.comgoogle.com
Another patented method for synthesizing the Lasofoxifene precursor, Nafoxidine, involves reacting 6-methoxy-2-phenyl-1-tetralone with perfluorobutanesulfonyl fluoride (B91410) to generate a sulfonate intermediate. google.com This intermediate then undergoes a coupling reaction with a pyrrolidine-containing compound in the presence of copper and iron catalysts to produce Nafoxidine. google.com
Stereochemical Considerations in Lasofoxifene Synthesis
The biological activity of Lasofoxifene is critically dependent on its stereochemistry, with the (5R,6S)-cis isomer being the pharmacologically active form. google.com Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.
In synthetic routes proceeding via Nafoxidine, the hydrogenation of the dihydronaphthalene ring is a key stereochemistry-determining step. This reduction typically leads to a mixture of cis and trans diastereomers, with the cis isomer being the desired product for conversion to Lasofoxifene. google.com The alkylation route, on the other hand, is noted for ensuring cis-stereochemistry through the use of rigid tetrahydronaphthalene intermediates.
The three-component coupling reaction also presents stereochemical considerations, as the initial coupling can produce a mixture of syn- and anti-diastereomers of the 3,4,4-triaryl-1-butene intermediate. nih.gov The subsequent cyclization and elimination steps then lead to the final dihydronaphthalene core. The final resolution of the racemic cis-Lasofoxifene is often accomplished by forming a salt with a chiral acid, such as D-tartaric acid, which allows for the selective crystallization of the desired (5R,6S)-enantiomer. google.com
Rational Design and Synthesis of Lasofoxifene Derivatives
The development of Lasofoxifene has spurred further research into the synthesis of its derivatives, with the goal of fine-tuning its biological activity. These efforts have primarily focused on modifications to the naphthalene (B1677914) and pyrrolidine (B122466) moieties.
Researchers have explored the impact of structural modifications on the interaction of Lasofoxifene derivatives with the estrogen receptor. For instance, a series of derivatives with stereospecific methyl groups at the 2 and 3 positions of the pyrrolidine ring have been synthesized. nih.govelifesciences.org These modifications were found to influence the cellular accumulation of the estrogen receptor alpha (ERα). nih.govelifesciences.org Specifically, a derivative with a 3R-methylpyrrolidine exhibited SERD-like (Selective Estrogen Receptor Degrader) properties, while a derivative with a 2S-methylpyrrolidine showed a SERM-like profile. nih.govelifesciences.org
The synthesis of these analogs often involves a multi-step sequence starting from precursors like 4-bromophenol, which is elaborated to introduce the benzyloxyethoxy side chain. elifesciences.org The modified pyrrolidine ring is then introduced at a later stage. High-resolution X-ray crystallography has been instrumental in understanding how these structural changes affect the binding of the derivatives to the ERα ligand-binding domain. elifesciences.org
Other research has focused on creating derivatives with altered substitution patterns on the naphthalene ring system. For example, the synthesis of raloxifene (B1678788) analogues, which share a similar structural framework, has involved the introduction of various substituents at the C6 position of the benzothiophene (B83047) core to probe the structure-activity relationship. nih.gov These synthetic strategies often employ Friedel-Crafts acylation and conjugate addition reactions to build the desired molecular architecture. nih.gov
Chemical Scaffold Manipulation for Differential Selective Estrogen Receptor Modulator and Degrader Profiles
The classification of estrogen receptor alpha (ERα) antagonists is largely based on their distinct mechanisms of action, particularly their effects on the cellular fate of the ERα protein. Selective Estrogen Receptor Modulators (SERMs) typically bind to ERα and induce a stable antagonist conformation, which can extend the cellular lifetime and accumulation of the receptor. elifesciences.orgnih.gov In contrast, Selective Estrogen Receptor Degraders (SERDs) are pure antagonists that bind to ERα and promote its ubiquitination and subsequent proteasomal degradation, thereby reducing its cellular levels. elifesciences.orgelifesciences.orgmdpi.com The ability to rationally design and synthesize compounds that can selectively elicit either a SERM or SERD profile from a single chemical backbone is a significant area of research, offering the potential to fine-tune therapeutic activity.
Recent research has focused on the chemical manipulation of the lasofoxifene scaffold to create derivatives with differential SERM and SERD characteristics. elifesciences.orgnih.gov A pivotal study involved the development of a series of novel methylpyrrolidine lasofoxifene derivatives designed to modulate ERα cellular accumulation while maintaining the parent drug's antagonistic properties. elifesciences.orgnih.gov This approach provides a unique platform to investigate the relationship between receptor stability, transcriptional antagonism, and anti-proliferative effects, especially in the context of clinically relevant ESR1 mutations like Y537S and D538G, which confer resistance to some endocrine therapies. elifesciences.orgnih.govproteopedia.org
These stereospecific derivatives of lasofoxifene were evaluated alongside a panel of other antiestrogens in live-cell assays to quantify their impact on ERα accumulation and lifetime. nih.govbiorxiv.org The findings revealed that subtle chemical modifications to the lasofoxifene scaffold could indeed tune the cellular lifetime of ERα, resulting in compounds with profiles that were either more SERM-like (promoting ERα stabilization) or closer to SERD-like (promoting ERα degradation). elifesciences.orgnih.gov
Interactive Table: Impact of Lasofoxifene Derivatives on ERα Profile
| Compound/Class | Key Structural Feature | Effect on ERα Cellular Accumulation | Resulting Profile |
| SERMs (e.g., 4-OHT) | Triphenylethylene (B188826) | Increased | SERM |
| SERDs (e.g., Fulvestrant) | Steroidal with side chain | Decreased | SERD |
| Lasofoxifene (Parent) | Tetrahydronaphthalene | Weak degradation/stabilization | SERM/SERD intermediate |
| Methylpyrrolidine Lasofoxifene Derivatives | Methyl additions to pyrrolidine ring | Varied (Increased or Decreased) | Tunable (SERM-like or SERD-like) |
High-resolution X-ray crystallography studies of the ERα ligand-binding domain (LBD) in complex with these methylated lasofoxifene derivatives provided critical structural insights. elifesciences.orgelifesciences.orgnih.gov The results indicated that the most potent transcriptional suppression in breast cancer cells, including those with the Y537S ESR1 mutation, was achieved by molecules that stabilized a highly buried antagonist conformation of helix 12 of the ERα LBD. elifesciences.orgnih.gov
Molecular Pharmacology and Estrogen Receptor Interactions of Lasofoxifene Hydrochloride
Estrogen Receptor Binding Affinity and Subtype Selectivity
Lasofoxifene (B133805) demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). drugbank.comnih.govtandfonline.com This interaction is fundamental to its mechanism of action, allowing it to modulate estrogenic activity in various tissues. drugbank.comnih.gov
High-Affinity Binding to Estrogen Receptor Alpha (ERα)
Lasofoxifene binds to human ERα with high affinity. portico.orgtandfonline.com Research indicates that its binding affinity for ERα is comparable to that of the endogenous ligand, estradiol (B170435). tandfonline.comnih.govtandfonline.com This strong interaction allows it to effectively compete with estradiol and modulate the receptor's activity.
High-Affinity Binding to Estrogen Receptor Beta (ERβ)
Similarly, lasofoxifene exhibits high-affinity binding to human ERβ. portico.orgdrugbank.comtandfonline.com The binding affinity of lasofoxifene for ERβ is also reported to be similar to that of estradiol. portico.orgtandfonline.com The ability to bind to both ER subtypes contributes to its complex pharmacological profile across different tissues. tandfonline.comnih.gov
Comparative Analysis of Binding Characteristics with Endogenous Ligands and Other SERMs
The binding affinity of lasofoxifene for estrogen receptors, particularly ERα, is notably high when compared to other well-known SERMs. Its half-inhibition concentration (IC50) for ERα is approximately 1.5 nM, which is similar to estradiol's 4.8 nM. portico.orgtandfonline.comtandfonline.com This affinity is reported to be at least 10-fold higher than that of raloxifene (B1678788) and tamoxifen (B1202). nih.govportico.orgtandfonline.comwikipedia.org This enhanced binding potency is a distinguishing feature of lasofoxifene. nih.gov
| Compound | Receptor | Binding Affinity (IC50, nM) |
| Lasofoxifene | ERα | 1.5 tandfonline.comtandfonline.com |
| Estradiol | ERα | 4.8 tandfonline.comtandfonline.com |
| Raloxifene | ERα | >15 (Implied >10x Lasofoxifene) tandfonline.comtandfonline.com |
| Tamoxifen | ERα | >15 (Implied >10x Lasofoxifene) tandfonline.comtandfonline.comwikipedia.org |
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value corresponds to a higher binding affinity.
Ligand-Induced Estrogen Receptor Conformation and Dynamics
The binding of lasofoxifene to an estrogen receptor induces specific conformational changes in the receptor protein. This is a critical step that dictates whether the compound will act as an agonist, stimulating estrogen-like effects, or as an antagonist, blocking them. The resulting tissue-specific effects are a hallmark of SERMs. patsnap.comnih.gov
Elucidation of Agonistic and Antagonistic Modulatory Effects Across Target Tissues
Lasofoxifene exhibits a distinct pattern of tissue-specific effects, acting as an estrogen agonist in some tissues and an antagonist in others. nih.govpatsnap.comdrugbank.com
Bone: In bone tissue, lasofoxifene acts as an estrogen agonist. patsnap.com It mimics the beneficial effects of estrogen by decreasing bone resorption and turnover, which helps to preserve bone mineral density. europa.eupatsnap.com Studies in ovariectomized rats have shown that lasofoxifene's protective effects on bone are comparable to those of estradiol, indicating it is a full estrogen agonist in this tissue. dovepress.com This agonistic activity involves modulating the RANKL/RANK/osteoprotegerin signaling pathway to reduce the lifespan and activity of osteoclasts, the cells responsible for bone breakdown.
Breast Tissue: In contrast to its effects on bone, lasofoxifene functions as an estrogen antagonist in breast tissue. europa.eupatsnap.com It inhibits the proliferation of estrogen receptor-positive breast cancer cells by blocking estrogen-driven signaling pathways. pnas.org This antagonistic action is crucial for its potential role in reducing the risk of estrogen receptor-positive breast cancer. drugbank.com
Uterus: Lasofoxifene acts as an antagonist in the uterus. drugbank.com However, some studies using human endometrial cells (Ishikawa) have shown it can have partial agonist effects. pnas.org
Vagina: Clinical data suggests that lasofoxifene can have estrogenic effects on the vagina, helping to alleviate symptoms of vaginal atrophy. patsnap.comdrugbank.com
Impact on Estrogen Receptor Alpha Helix 12 Conformation
The specific agonistic or antagonistic effect of a SERM is structurally determined by the final conformation it induces in the ligand-binding domain (LBD) of the estrogen receptor, particularly the positioning of the C-terminal helix, known as Activation Function-2 (AF-2) or helix 12. nih.govnih.gov
When an agonist like estradiol binds, helix 12 folds over the ligand-binding pocket, creating a surface that recruits coactivator proteins, leading to gene transcription. nih.gov
In contrast, when an antagonist like lasofoxifene binds, it repositions helix 12. nih.govrcsb.org X-ray crystallography studies have shown that lasofoxifene displaces helix 12 from its agonist position, sterically hindering the binding of coactivator proteins. nih.govrcsb.org Instead, the receptor surface becomes more amenable to binding corepressor proteins. Lasofoxifene achieves this by occupying the space normally filled by a key amino acid residue (Leu 540) and by altering the conformation of residues in helix 11. nih.govrcsb.org This stabilization of an antagonist conformation of the ERα LBD is key to its antiestrogenic effects in tissues like the breast. researchgate.netspringermedizin.de Studies have shown that molecules that promote a highly buried helix 12 antagonist conformation lead to the greatest suppression of transcriptional activity. elifesciences.orgbiorxiv.orgnih.gov
Estrogen Receptor Alpha Cellular Lifetime and Accumulation Dynamics
The interaction of Lasofoxifene hydrochloride with Estrogen Receptor Alpha (ERα) significantly influences the receptor's lifecycle within the cell, particularly its stability, degradation, and accumulation. These dynamics are central to its function as a Selective Estrogen Receptor Modulator (SERM).
Modulation of ERα Protein Stability and Degradation Pathways
Lasofoxifene, characteristic of the SERM class, modulates ERα protein levels primarily through stabilization rather than degradation. Unlike Selective Estrogen Receptor Degraders/Downregulators (SERDs) such as fulvestrant (B1683766), which actively promote the ubiquitination and subsequent proteasomal degradation of ERα, SERMs like lasofoxifene induce a stable antagonist conformation that enhances the receptor's nuclear lifetime. nih.govelifesciences.org This stabilization contrasts with the natural ligand estradiol (E2), which, upon binding, reduces the half-life of ERα to a few hours to facilitate normal protein turnover. frontiersin.org In its unliganded state, ERα is typically very stable. frontiersin.org
| Ligand Class | Example Compound | Effect on ERα Cellular Lifetime | Primary Degradation Pathway Interaction |
|---|---|---|---|
| Agonist | Estradiol (E2) | Decreases half-life (to ~3-5 hours) frontiersin.org | Promotes ligand-induced turnover frontiersin.org |
| SERM | Lasofoxifene, Tamoxifen | Extends/Enhances nuclear lifetime nih.govelifesciences.org | Induces a stable antagonist conformation, does not actively promote degradation nih.govelifesciences.orgnih.gov |
| SERD | Fulvestrant | Reduces cellular lifetime/accumulation nih.govelifesciences.org | Induces ubiquitination and proteasomal degradation nih.govelifesciences.orgfrontiersin.org |
Transcriptional Regulation and Estrogen-Responsive Gene Modulation by this compound
Lasofoxifene exerts its effects by directly intervening in the transcriptional machinery regulated by ERα. It acts as an antagonist in key tissues like the breast and uterus by reprogramming the receptor's transcriptional output. drugbank.com
Inhibition of Estrogen-Mediated Downstream Gene Transcription
Lasofoxifene effectively suppresses estrogen-driven signaling pathways by inhibiting the transcription of downstream target genes. drugbank.com This inhibition is achieved by binding to ERα and preventing it from adopting an active conformation, which is necessary for initiating gene expression. drugbank.comgoogle.com This antagonistic activity has been demonstrated in breast cancer cell lines, including those harboring constitutively active ERα mutations, where lasofoxifene inhibits the transcriptional activity of the mutant receptors in a dose-dependent manner. google.com The efficacy of lasofoxifene's transcriptional repression appears to be a primary driver of its anti-tumoral response, potentially more so than any effects on receptor degradation levels. biorxiv.org The mechanism for this inhibition involves preventing the ERα from effectively binding to EREs in the regulatory regions of target genes. nih.gov
Differential Recruitment of Coactivator and Corepressor Complexes
The transcriptional activity of ERα is governed by its interaction with large protein complexes known as coactivators and corepressors. bioscientifica.comoup.com In the presence of an agonist like estradiol, ERα adopts a conformation that facilitates the recruitment of coactivator complexes, which then promote gene transcription. oup.com
SERMs and SERDs, including lasofoxifene, function by inducing a distinct conformational change in the ERα ligand-binding domain (LBD). nih.govelifesciences.org This altered structure sterically hinders the binding of coactivators to a critical surface on the receptor known as the Activation Function-2 (AF-2) cleft. nih.govelifesciences.org By blocking coactivator recruitment, lasofoxifene prevents the assembly of a transcriptionally active complex.
Furthermore, the antagonist-bound conformation may enhance the recruitment of corepressor complexes, such as those containing NCoR (Nuclear Receptor Corepressor) or SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors). elifesciences.orgnih.govimrpress.com These corepressor complexes actively repress gene expression, often through enzymes like histone deacetylases. nih.gov It has been suggested that lasofoxifene's interaction within the LBD may neutralize the charge of a key residue (Asp 351), a modification that could enhance the recruitment of corepressor proteins and thereby strengthen its antagonistic effect. nih.gov The tissue-specific balance between available coactivators and corepressors is thought to be a key determinant of the mixed agonist/antagonist profile of SERMs. nih.gov
Interactions with Non-Estrogen Receptor Systems
While the primary pharmacological actions of lasofoxifene are mediated through its interaction with estrogen receptors, emerging research has identified that it also interacts with other receptor systems, indicating a broader mechanism of action. nih.govdrugbank.com This section explores the investigation into lasofoxifene's effects on the Cannabinoid Receptor 2.
Investigation of Cannabinoid Receptor 2 (CB2) Inverse Agonism
Recent scientific inquiry has revealed that the Cannabinoid Receptor 2 (CB2) is a novel target for lasofoxifene, which acts as an inverse agonist at this receptor. nih.govnih.govcaymanchem.com This discovery was prompted by earlier findings that other selective estrogen receptor modulators (SERMs), such as raloxifene, also exhibit inverse agonism at the CB2 receptor. nih.govlouisville.edu
Research has demonstrated that lasofoxifene can bind to the human CB2 receptor. nih.gov Competitive radioligand binding assays were conducted using membranes from HEK293 cells engineered to express the CB2 receptor. nih.gov In these assays, lasofoxifene competed with the potent cannabinoid agonist [³H]CP-55,940 for binding to the CB2 receptor in a concentration-dependent manner. nih.govnih.govlouisville.edu This indicates a specific binding interaction between lasofoxifene and the CB2 receptor. nih.gov
Functionally, lasofoxifene has been shown to act as an inverse agonist. nih.govdrugbank.com In cell-based assays, lasofoxifene enhanced forskolin-stimulated cyclic AMP (cAMP) accumulation in a concentration-dependent manner in cells expressing the CB2 receptor. nih.govnih.govlouisville.edu Since CB2 receptors typically couple to G-proteins that inhibit adenylyl cyclase, an increase in cAMP levels upon ligand binding is characteristic of inverse agonism. nih.govfrontiersin.org
Furthermore, studies have characterized the nature of this interaction as most likely competitive. nih.govnih.gov Pretreatment with lasofoxifene caused parallel, rightward shifts in the concentration-response curves of several cannabinoid agonists, including CP-55,940, HU-210, and WIN55,212-2, without altering their maximum efficacy. nih.govnih.gov This antagonistic effect is a hallmark of competitive antagonism at the receptor. nih.gov
The discovery of lasofoxifene as a CB2 inverse agonist suggests a novel mechanism that may contribute to its known therapeutic effects, particularly in bone metabolism, as the CB2 receptor is involved in regulating bone cell function. nih.govdrugbank.com This finding also opens up the potential for repurposing third-generation SERMs for new therapeutic applications where the CB2 receptor is a target. nih.govnih.gov
Table 1: Research Findings on Lasofoxifene and CB2 Receptor Interaction
| Assay Type | Key Finding | Implication | Reference |
|---|---|---|---|
| Competitive Radioligand Binding | Lasofoxifene competes with [³H]CP-55,940 for binding to the CB2 receptor in a concentration-dependent manner. | Demonstrates specific binding of lasofoxifene to the CB2 receptor. | nih.gov |
| cAMP Accumulation Assay | Lasofoxifene concentration-dependently increases forskolin-stimulated cAMP levels in CB2-expressing cells. | Indicates that lasofoxifene acts as an inverse agonist at the CB2 receptor. | nih.gov |
| Cannabinoid Agonist Challenge | Lasofoxifene causes a rightward, parallel shift in the concentration-response curves of CB2 agonists (CP-55,940, HU-210, WIN55,212-2) without changing their maximal effect. | Suggests a competitive mode of antagonism at the CB2 receptor. | nih.gov |
Preclinical Pharmacokinetics and Biotransformation of Lasofoxifene Hydrochloride
Absorption Characteristics in Preclinical Animal Models
Lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), demonstrates a significantly improved oral bioavailability in preclinical models compared to earlier generation SERMs such as raloxifene (B1678788) and tamoxifen (B1202). nih.govresearchgate.netnih.gov This enhanced bioavailability is largely attributed to its chemical structure, specifically its nonpolar tetrahydronaphthalene component, which confers increased resistance to intestinal glucuronidation, a primary metabolic pathway that limits the systemic absorption of other SERMs. nih.govdrugbank.com
In a comparative study in rats, lasofoxifene exhibited an oral bioavailability of 62%. drugbank.comsmolecule.com This stands in stark contrast to other SERMs, which are known to have considerably lower bioavailability due to extensive first-pass metabolism. nih.gov For instance, raloxifene's oral bioavailability in humans is only about 2% because it is extensively glucuronidated during its first pass through the liver and intestine. nih.gov The structural distinction of lasofoxifene from first- and second-generation SERMs allows it to bypass this extensive presystemic clearance, leading to higher plasma concentrations and greater in vivo potency. nih.govresearchgate.net
| Compound | Class | Oral Bioavailability (Preclinical/Clinical) | Key Factor Influencing Bioavailability |
|---|---|---|---|
| Lasofoxifene | Third-Generation SERM (Naphthalene-derivative) | 62% (in rats) drugbank.comsmolecule.com | High resistance to intestinal glucuronidation. nih.gov |
| Raloxifene | Second-Generation SERM (Benzothiophene) | ~2% (in humans) nih.gov | Extensive first-pass glucuronidation in the intestine and liver. nih.gov |
| Tamoxifen | First-Generation SERM (Triphenylethylene) | Well-absorbed, but undergoes extensive metabolism. | Subject to significant first-pass metabolism by CYP enzymes. |
Tissue Distribution Profile and Cellular Accumulation in Animal Models
Studies utilizing quantitative whole-body autoradioluminography in rats with radiolabeled [¹⁴C]lasofoxifene have provided detailed insights into its spatiotemporal distribution. nih.govnih.gov Following oral administration, lasofoxifene-related radioactivity was observed to distribute rapidly and widely throughout the body. nih.gov
Maximal concentrations of the radiolabeled compound were achieved in most tissues within one hour of administration. nih.gov The distribution was not uniform, with varying retention times across different organs. The half-life of radioactivity was longest in the uvea (124 hours), indicating significant retention in ocular tissues. Conversely, the shortest half-life was observed in the spleen (approximately 3 hours), suggesting rapid clearance from this organ. nih.gov This technique allows for a comprehensive visualization and quantification of the compound's penetration, accumulation, and retention in various tissues, which is critical for understanding its pharmacokinetic profile. nih.gov
Comprehensive Metabolic Pathways and Metabolite Identification
Lasofoxifene undergoes extensive metabolism in preclinical species, including rats and monkeys, with metabolites accounting for over 78% of the circulating radioactivity based on area-under-the-curve values. nih.gov Studies have identified as many as 22 distinct metabolites, indicating complex biotransformation pathways. nih.gov The primary metabolic transformations involve both Phase I oxidation and Phase II conjugation reactions. drugbank.comsmolecule.com
Phase I oxidative metabolism is a significant route for the biotransformation of lasofoxifene, accounting for nearly half of its total metabolism. drugbank.comsmolecule.com This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. mdpi.com
Specific isozymes responsible for the oxidative metabolism of lasofoxifene have been identified as CYP3A4 and CYP2D6. drugbank.comsmolecule.com These enzymes catalyze reactions such as hydroxylation on the tetraline ring and the attached aromatic ring, as well as oxidation of the pyrrolidine (B122466) ring. nih.gov The activity of these enzymes is crucial in forming intermediate metabolites that can then undergo further Phase II conjugation. nih.gov While CYP3A4 is a major enzyme for the metabolism of a vast number of drugs, CYP2D6 is also a key contributor, though its expression can be highly variable among individuals. mdpi.com
Phase II metabolism of lasofoxifene involves the direct conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. drugbank.comnih.gov The two principal Phase II pathways for lasofoxifene are glucuronidation and sulfation. drugbank.comsmolecule.comnih.gov
Glucuronidation is a major metabolic route catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.comsmolecule.com The glucuronidation of lasofoxifene is notable for its occurrence in both the liver and the intestine, which is a key factor in the bioavailability of SERMs. nih.govdrugbank.com Specific UGT isozymes have been identified as being responsible for this process.
Hepatic UGTs: UGT1A1, UGT1A3, UGT1A6, and UGT1A9. drugbank.comsmolecule.com
Intestinal (Extrahepatic) UGTs: UGT1A8 and UGT1A10. drugbank.comsmolecule.com
In addition to glucuronidation, direct conjugation with sulfuric acid (sulfation) has been identified as another key metabolic pathway for lasofoxifene. nih.gov In preclinical models, lasofoxifene and its glucuronide conjugate were found to be the major drug-related substances circulating in the plasma of both rats and monkeys. nih.gov
| Metabolic Phase | Pathway | Key Enzymes/Reactions | Location |
|---|---|---|---|
| Phase I | Oxidation | Cytochrome P450 3A4 (CYP3A4) drugbank.comsmolecule.com | Liver mdpi.com |
| Cytochrome P450 2D6 (CYP2D6) drugbank.comsmolecule.com | Liver mdpi.com | ||
| Phase II | Glucuronidation drugbank.comsmolecule.com | UGT1A1, UGT1A3, UGT1A6, UGT1A9 drugbank.comsmolecule.com | Liver drugbank.comsmolecule.com |
| UGT1A8, UGT1A10 drugbank.comsmolecule.com | Intestine drugbank.comsmolecule.com | ||
| Sulfation nih.gov | Sulfotransferases (SULTs) | Liver, Intestine |
Characterization and Identification of Major Circulating Metabolites
In preclinical studies involving rats and monkeys, the biotransformation of lasofoxifene hydrochloride results in several circulating metabolites. The primary metabolic pathways involve both Phase I oxidation and Phase II conjugation reactions.
Following oral administration of [¹⁴C]lasofoxifene, extensive metabolism was observed in both species. In rat plasma, unchanged lasofoxifene accounted for a significant portion of the circulating radioactivity. However, a number of metabolites were also identified. The major metabolic transformations included hydroxylation of the tetrahydronaphthalene ring system and the phenyl ring, as well as O-dealkylation of the pyrrolidine ethyl ether side chain. Subsequent glucuronidation of the parent compound and its hydroxylated metabolites represents a significant conjugation pathway.
Specifically, two catechol regioisomers of lasofoxifene are formed as primary oxidative metabolites, accounting for a substantial portion of the total metabolism. These catechols can be further metabolized through methylation or conjugation. The glucuronide conjugate of lasofoxifene was a prominent metabolite found in the plasma of both rats and monkeys. Other identified metabolites include the glucuronide of a hydroxylated version of the compound and methylated catechols.
The table below summarizes the major circulating metabolites of lasofoxifene identified in preclinical animal models.
| Metabolite ID | Description | Metabolic Pathway |
| M1 | Lasofoxifene Glucuronide | Phase II (Glucuronidation) |
| M2 | Hydroxy-lasofoxifene | Phase I (Hydroxylation) |
| M3 | Catechol Metabolite 1 | Phase I (Hydroxylation) |
| M4 | Catechol Metabolite 2 | Phase I (Hydroxylation) |
| M5 | Methylated Catechol | Phase II (Methylation) |
| M6 | Hydroxy-lasofoxifene Glucuronide | Phase I & II |
Species-Specific Qualitative and Quantitative Metabolic Differences (e.g., Rat vs. Monkey)
In rats, the metabolism of lasofoxifene is extensive. Following oral administration, a significant portion of the drug undergoes first-pass metabolism. The primary circulating entity in rat plasma is unchanged lasofoxifene, but various metabolites are present at considerable levels. Glucuronidation appears to be a more predominant pathway in rats compared to monkeys.
In monkeys, the metabolic clearance of lasofoxifene is less pronounced than in rats, leading to higher systemic exposure to the parent drug. While the same set of metabolites is generally observed, their relative proportions differ. For instance, the formation of catechol metabolites is a significant pathway in both species, but the subsequent methylation of these catechols may vary. The plasma concentrations of the parent drug are substantially higher in monkeys, indicating that this species may be a closer model to humans in terms of metabolic profile.
The following table provides a comparative overview of the quantitative metabolic differences between rats and monkeys.
| Parameter | Rat | Monkey |
| Primary Circulating Component | Unchanged Lasofoxifene & Metabolites | Unchanged Lasofoxifene |
| Extent of First-Pass Metabolism | High | Moderate |
| Predominant Conjugation Pathway | Glucuronidation | Glucuronidation |
| Systemic Exposure (AUC) of Parent Drug | Lower | Higher |
| Relative Abundance of Glucuronide Conjugates | Higher | Lower |
Excretion Pathways and Mass Balance Studies in Animal Models
Mass balance studies conducted in rats and monkeys using radiolabeled [¹⁴C]lasofoxifene have elucidated the primary routes of excretion for the compound and its metabolites.
In both species, the predominant route of elimination is via the feces, which is consistent with the extensive biliary excretion of the drug and its metabolites. Following a single oral dose of [¹⁴C]lasofoxifene to rats, the majority of the administered radioactivity was recovered in the feces, with a smaller fraction excreted in the urine. This suggests that both unchanged drug and its metabolites are cleared from the systemic circulation primarily through the liver and bile.
The table below summarizes the findings from mass balance studies in rats and monkeys.
| Excretion Route | Percentage of Recovered Radioactivity (Rat) | Percentage of Recovered Radioactivity (Monkey) |
| Feces | > 85% | > 90% |
| Urine | < 10% | < 5% |
| Total Recovery | ~95% | ~95% |
Preclinical Efficacy and Mechanistic Studies of Lasofoxifene Hydrochloride in Disease Models
Skeletal Tissue Modulation in Animal Models of Bone Loss
Preclinical studies in various animal models have established the bone-protective effects of lasofoxifene (B133805), highlighting its role as a potent agent in modulating skeletal tissue. portico.orgnih.gov Its action mimics the beneficial effects of estrogen on bone. drugbank.comnih.gov
Inhibition of Bone Turnover and Reduction of Bone Resorption
Studies in surgically postmenopausal cynomolgus monkeys also demonstrated that lasofoxifene reduced bone turnover rates, as observed in iliac bone biopsies, and prevented the expected increase in serum markers of bone resorption like CrossLaps. nih.gov The compound's ability to inhibit high bone turnover has also been established in male rat models of androgen deficiency. tandfonline.com
Prevention of Osteoporosis-Related Bone Loss in Ovariectomized Rodent Models
A primary finding from preclinical research is the consistent ability of lasofoxifene to prevent bone loss associated with estrogen deficiency. In both ovariectomized rat and mouse models, lasofoxifene treatment effectively protected against the loss of bone mass. portico.orgnih.gov Long-term studies, extending up to 52 weeks, have confirmed that lasofoxifene preserves trabecular bone content and density in OVX rats, preventing the significant skeletal deterioration seen in untreated control animals. oup.comoup.com
In these models, lasofoxifene was shown to completely prevent the decrease in bone mineral density in the femur as well as the loss of trabecular bone in the tibia and lumbar vertebrae. oup.comnih.gov This protective effect extends to models of inflammatory bone loss; in ovariectomized mice with collagen-induced arthritis, which mimics postmenopausal rheumatoid arthritis, lasofoxifene treatment protected against generalized bone loss. nih.gov These findings underscore the compound's robust efficacy in preventing osteoporosis-related bone loss in preclinical settings.
Effects on Bone Mineral Density and Biomechanical Bone Strength
Lasofoxifene treatment leads to significant improvements in both bone mineral density (BMD) and the mechanical strength of bone in animal models. In OVX rats, lasofoxifene prevented the decrease in femoral BMD. nih.gov Long-term studies using peripheral quantitative computerized tomography (pQCT) showed that lasofoxifene significantly prevented the loss of trabecular bone mineral content and density. oup.com
Crucially, these improvements in bone mass translate to enhanced bone strength. Biomechanical testing of lumbar vertebrae from OVX rats treated with lasofoxifene revealed significantly higher ultimate strength, energy, and toughness compared to untreated OVX controls, indicating a preservation of bone quality and resistance to fracture. oup.comoup.comnih.gov Similar positive effects on bone strength and its biomechanical properties, including stiffness and elastic modulus, have been observed in male rat models of age-related bone loss. tandfonline.comnih.gov While studies in surgically postmenopausal monkeys also showed an increase in vertebral and hip BMD with lasofoxifene, a significant effect on mechanical strength was not observed in that specific long-term study. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| Ovariectomized (OVX) Rats (Long-term) | Significantly prevented loss in trabecular bone content and density. Significantly higher ultimate strength, energy, and toughness of lumbar vertebrae. | oup.com |
| Orchidectomized (ORX) Male Rats | Prevented decreases in total femoral BMD. | tandfonline.com |
| Aged Intact Male Rats | Completely prevented age-related decreases in bone mass and strength (ultimate strength, stiffness). | nih.gov |
| ORX Male Rats | Significantly higher distal femur BMD and maximal load compared to controls. | oup.com |
| Surgically Postmenopausal Monkeys | Increased vertebral and hip BMD. No significant difference in mechanical strength of lumbar vertebra or femur compared to controls after 24 months. | nih.gov |
Molecular Mechanisms of Action on the RANKL/RANK/Osteoprotegerin System
Lasofoxifene exerts its bone-protective effects by acting as an estrogen agonist in bone tissue. drugbank.com Its mechanism involves the modulation of the critical RANKL/RANK/osteoprotegerin (OPG) signaling pathway, which is a major regulator of osteoclast formation and activity. nih.govnih.gov Estrogen, and by extension lasofoxifene, is understood to influence this system to suppress bone resorption. nih.gov
The compound mimics the positive effects of estrogen by altering the balance of the RANKL/OPG system. drugbank.comnih.gov RANKL, expressed by osteoblasts and other cells, binds to its receptor RANK on osteoclast precursors, driving their differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting osteoclastogenesis and bone resorption. dovepress.com By acting as an estrogen agonist on bone cells, lasofoxifene is thought to shift the balance in favor of OPG, leading to a reduction in the production and lifespan of osteoclasts and consequently, decreased bone resorption. drugbank.comnih.gov
Investigation of Synergistic Skeletal Effects with Anabolic Bone Agents
Preclinical studies have explored the potential for synergistic effects when combining the anti-resorptive action of lasofoxifene with bone-building (anabolic) agents. Research in OVX rats has shown that combining lasofoxifene with agents like prostaglandin (B15479496) E2, parathyroid hormone (PTH), or growth hormone secretagogues results in synergistic benefits for the skeleton. nih.gov
Specifically, a study involving the co-administration of lasofoxifene and human parathyroid hormone (hPTH) to OVX rats demonstrated enhanced efficacy. portico.org After four weeks, the combination treatment group exhibited total and trabecular BMD values that were 3–10% higher than those seen in the group receiving hPTH alone, suggesting that the concurrent use of an anti-resorptive like lasofoxifene can augment the bone-forming effects of an anabolic agent. portico.org
Efficacy in Male Animal Models of Bone Loss (Orchidectomy-Induced, Age-Related)
The skeletal benefits of lasofoxifene are not limited to female models of osteoporosis. Studies have demonstrated its efficacy in preventing bone loss in male rats due to either androgen deficiency (orchidectomy) or aging. nih.govnih.govoup.com In orchidectomized (ORX) rats, lasofoxifene treatment prevented bone loss by inhibiting the associated increase in bone turnover. portico.orgtandfonline.com
Long-term treatment (6 months) in aged, intact male rats showed that lasofoxifene could completely prevent age-related declines in bone mass, bone structure, and bone strength. nih.gov It effectively prevented the age-related increase in trabecular separation and eroded surfaces while preserving trabecular thickness. nih.gov These results indicate that lasofoxifene counteracts the increased bone resorption and turnover that occurs with aging in males. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| Orchidectomized (ORX) Male Rats (10-month-old) | Prevented bone loss by inhibiting the increase in bone turnover. Prevented decreases in femoral BMD. | portico.orgtandfonline.com |
| Aged Intact Male Rats (15-month-old) | Completely prevented age-related decreases in bone mass, bone structure, and bone strength. Inhibited increased bone resorption and turnover associated with aging. | nih.gov |
| ORX Male Rats (Adult) | Prevented bone loss by inhibiting bone turnover associated with aging and orchidectomy. | oup.com |
Mammary Gland and Breast Cancer Research in Preclinical Models
Lasofoxifene hydrochloride, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant preclinical activity in various models of breast cancer. nih.govdrugbank.com Its mechanism involves selective binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), where it exerts tissue-dependent agonist and antagonist effects. nih.gov In the mammary gland, it primarily acts as an antagonist, suppressing estrogen-driven signaling pathways that contribute to oncogenesis. nih.govdrugbank.com
Studies utilizing the N-nitroso-N-methylurea (NMU)-induced rat mammary tumor model have established the dual chemopreventive and chemotherapeutic efficacy of lasofoxifene. aacrjournals.org This model is particularly relevant as the induced tumors are often estrogen-dependent and share histopathological similarities with human breast cancers. aacrjournals.org
As a therapeutic agent for established tumors, lasofoxifene significantly inhibited tumor growth. aacrjournals.org A notable finding was that 40% of tumors in rats treated with the highest dose of lasofoxifene showed a regression of over 50%, a phenomenon not observed in the untreated control group. aacrjournals.org These findings underscore the potential of lasofoxifene in both preventing the development of mammary tumors and treating existing ones in preclinical settings. aacrjournals.orgresearchgate.net
Table 1: Chemopreventive Efficacy of Lasofoxifene vs. Tamoxifen (B1202) in NMU-induced Rat Mammary Tumor Model
| Treatment Group | Tumor Incidence Reduction | Total Tumor Number Reduction |
| Lasofoxifene (High Dose) | 75% | 90% |
| Tamoxifen (High Dose) | 75% | 90% |
| Data sourced from a study in the N-nitroso-N-methylurea-induced rat mammary tumor model. |
A significant challenge in endocrine therapy for estrogen receptor-positive (ER+) breast cancer is the development of resistance, often driven by acquired mutations in the estrogen receptor 1 gene (ESR1). The most common of these are the Y537S and D538G mutations, which lead to a constitutively active receptor. nih.govspringermedizin.denih.gov Preclinical studies have highlighted lasofoxifene's potent antitumor activity in models harboring these specific mutations. nih.govspringermedizin.denih.gov
In xenograft models using MCF7 breast cancer cells engineered to express Y537S and D538G ERα mutations, lasofoxifene demonstrated superior efficacy in inhibiting primary tumor growth compared to fulvestrant (B1683766), a selective estrogen receptor degrader (SERD). jnccn360.orgsermonixpharma.comasco.org This enhanced activity is attributed to lasofoxifene's ability to maintain high-affinity binding to the mutated ERα and stabilize it in an antagonist conformation. nih.govnih.govnih.gov X-ray crystallography has confirmed that lasofoxifene induces an antagonist conformation in both wild-type and Y537S ERα ligand-binding domains. nih.govnih.gov
Furthermore, lasofoxifene was more effective than fulvestrant at inhibiting the growth of tumors derived from MCF7 Y537S explants. asco.org These findings suggest that lasofoxifene's unique interaction with mutant ERα contributes to its potent inhibition of tumor growth in endocrine-resistant breast cancer models. nih.govjnccn360.orgnih.gov
Recent preclinical research has expanded the potential application of lasofoxifene to include aromatase inhibitor (AI)-resistant ER+ breast cancer that does not harbor ESR1 mutations. sermonixpharma.comnih.govnih.gov In a mouse model using letrozole-resistant MCF7 LTLT cells, which have lower ERα and higher HER2 expression but no ESR1 mutations, lasofoxifene demonstrated significant antitumor activity. sermonixpharma.comnih.gov
Preclinical studies using xenograft models have consistently shown lasofoxifene's ability to suppress both primary tumor growth and the development of metastases. sermonixpharma.comresearchgate.netosti.gov In mouse models with MCF7 cells expressing wild-type, Y537S, or D538G ERα, lasofoxifene as a monotherapy was more effective than fulvestrant in inhibiting primary tumor growth and reducing metastases to distant sites, including the lung, liver, bone, and brain. jnccn360.orgsermonixpharma.comnih.gov
The potent inhibition of both primary tumor growth and metastasis is likely due to lasofoxifene's ability to promote an antagonist conformation of the ERα, even in the presence of activating mutations like Y537S. nih.govnih.govosti.gov Histological analysis confirmed a reduction in metastases to the lung and liver in lasofoxifene-treated mice compared to vehicle-treated controls. springermedizin.de In models of letrozole-resistant breast cancer without ESR1 mutations, the combination of lasofoxifene and palbociclib (B1678290) was also associated with significantly fewer bone metastases. sermonixpharma.comnih.gov
Table 2: Comparative Efficacy of Lasofoxifene in Preclinical Breast Cancer Xenograft Models
| Model | Treatment | Effect on Primary Tumor Growth | Effect on Metastasis |
| ESR1 Mutant (Y537S, D538G) | Lasofoxifene Monotherapy | More effective than fulvestrant jnccn360.orgsermonixpharma.com | More effective than fulvestrant in reducing lung and liver metastases jnccn360.orgascopubs.org |
| AI-Resistant (Non-ESR1 Mutated) | Lasofoxifene + Palbociclib | Significant reduction vs. vehicle sermonixpharma.comnih.gov | Significantly fewer bone metastases vs. vehicle sermonixpharma.comnih.gov |
| Data compiled from various xenograft model studies. |
The combination of lasofoxifene with targeted therapies, particularly CDK4/6 inhibitors like palbociclib and abemaciclib, has shown enhanced antitumor activity in preclinical models. sermonixpharma.comonclive.com This approach is based on the rationale that combining endocrine therapy with agents that block cell-cycle progression can lead to improved outcomes. springermedizin.de
In xenograft models of endocrine-resistant breast cancer with ESR1 mutations, adding palbociclib to either lasofoxifene or fulvestrant improved the effectiveness of tumor suppression and metastasis prevention. sermonixpharma.comnih.gov Notably, the combination of lasofoxifene and palbociclib was generally more potent than the fulvestrant-palbociclib combination in inhibiting both primary tumor growth and metastases. sermonixpharma.comascopubs.org
Urogenital Tissue Research in Preclinical Models
Preclinical research on lasofoxifene has also evaluated its effects on urogenital tissues, a key consideration for SERMs due to their potential for varied estrogenic and antiestrogenic activities in different organs. portico.org In ovariectomized rat models, long-term treatment with lasofoxifene did not produce significant uterine hypertrophy, indicating a lack of adverse estrogenic effects on the uterus. oup.com This is a crucial safety feature, distinguishing it from agents like tamoxifen which can have uterine-stimulatory effects. portico.org
Furthermore, some studies suggest that lasofoxifene may have beneficial estrogen-like effects on urogenital atrophy. portico.orgnih.gov This potential benefit could address common issues such as vaginal dryness experienced by postmenopausal women, which can be a side effect of other SERMs. nih.gov While some SERMs have been associated with an increased risk of uterine prolapse and incontinence in clinical trials, lasofoxifene is noted for its unique and potentially positive effects on vaginal tissue. researchgate.net
Effects on Vaginal Mucus Formation and Epithelial Characteristics in Rat Models
Studies in immature ovariectomized rat models have demonstrated the distinct effects of lasofoxifene on vaginal tissue. When administered orally, lasofoxifene has been shown to significantly enhance vaginal mucus formation in a dose-dependent manner. nih.govcapes.gov.br This effect is notable because it occurs without a significant increase in vaginal weight, epithelial cell proliferation, or epithelial thickness, particularly when compared to the effects of 17α-ethinyl estradiol (B170435) and tamoxifen. nih.govcapes.gov.br Lasofoxifene and raloxifene (B1678788) both showed a minimal increase in these proliferative measures. nih.govcapes.gov.br This suggests that lasofoxifene's mechanism for improving vaginal conditions, such as atrophy, is not primarily driven by the widespread cellular proliferation typically associated with estrogens. nih.govnih.gov
The stimulation of vaginal mucus is a key finding, as it points to a beneficial estrogenic effect in the vaginal tissue, which is often a target for therapies addressing vaginal and vulvar atrophy in postmenopausal women. nih.govcapes.gov.br The ability of lasofoxifene to increase mucus production without causing significant hypertrophy distinguishes it from other selective estrogen-receptor modulators (SERMs). nih.govcapes.gov.br
Modulation of Vaginal Estrogen Receptor Beta and Androgen Receptor Levels
A significant finding in the mechanistic studies of lasofoxifene is its unique ability to modulate steroid hormone receptor levels in the vagina of immature ovariectomized rats. nih.gov Research has shown that only lasofoxifene, among the SERMs tested (including raloxifene and tamoxifen), significantly increased the protein levels of both vaginal estrogen receptor beta (ERβ) and the androgen receptor. nih.govcapes.gov.br
In these studies, while 17α-ethinyl estradiol caused a notable decrease in estrogen receptor alpha (ERα), lasofoxifene and the other SERMs did not produce a similar change. nih.govcapes.gov.br Furthermore, all tested SERMs and 17α-ethinyl estradiol led to a fivefold increase in the vaginal progesterone (B1679170) receptor protein. nih.govcapes.gov.br The specific upregulation of ERβ and androgen receptors by lasofoxifene is thought to be a key mechanism behind its ability to stimulate vaginal mucus formation without inducing significant cell proliferation. nih.govnih.gov This distinct molecular profile may contribute to its efficacy in addressing symptoms of vaginal atrophy. nih.gov
Comparative Analysis of Uterine Stimulation with Other SERMs in Animal Models
The uterine effects of lasofoxifene have been compared with other SERMs in various animal models, primarily in ovariectomized rats and mice. In ovariectomized rats, lasofoxifene demonstrated minimal uterine hypertrophic effects at a range of doses. portico.orgtandfonline.com Specifically, doses from 1 to 1000 µg/kg/day did not cause significant uterine hypertrophy. tandfonline.com One study noted a slight, though statistically significant, increase in uterine wet weight at certain doses, but without significant changes to uterine histology. tandfonline.com
When compared directly with other SERMs in ovariectomized mice, lasofoxifene showed a greater increase in uterine wet weight than bazedoxifene (B195308) and raloxifene at a dose of 3.0 mg/kg/day. tandfonline.com In another study in ovariectomized mice, the rank order for antagonizing conjugated estrogen-induced uterine wet weight increase was bazedoxifene being approximately equal to raloxifene, and both being greater than lasofoxifene. nih.gov Bazedoxifene consistently showed the least estrogen receptor agonist activity on the uterus compared to raloxifene and lasofoxifene. oup.com These findings highlight the differential, tissue-specific activities of various SERMs, with lasofoxifene exhibiting some estrogenic activity in the uterus, albeit less than a full estrogen agonist. portico.orgoup.com
Table 1: Comparative Uterine Wet Weight Increase in Ovariectomized Mice Treated with SERMs (3.0 mg/kg/day)
| SERM | Uterine Wet Weight Increase vs. Vehicle Control (%) | Source |
|---|---|---|
| Bazedoxifene | 44 | tandfonline.com |
| Raloxifene | 79 | tandfonline.com |
| Lasofoxifene | 217 | tandfonline.com |
Extraskeletal Preclinical Investigations
Effects on Serum Lipid Profiles in Animal Models
Preclinical studies in animal models have consistently shown that lasofoxifene has a beneficial effect on serum lipid profiles. In ovariectomized female rats, lasofoxifene dose-dependently decreased serum cholesterol levels. portico.org This cholesterol-lowering effect was also observed in aged, intact female rats. nih.gov
The effect extends to male animal models as well. In both orchidectomized and intact aged male rats, lasofoxifene administration led to a decrease in total serum cholesterol. portico.orgoup.com Specifically, in orchidectomized male rats, lasofoxifene at doses of 10 and 100 μg/kg/day significantly reduced total serum cholesterol by 46% and 68%, respectively. oup.com This indicates that lasofoxifene acts as an estrogen agonist on serum lipoproteins in both male and female rats. nih.govoup.com
Table 2: Effect of Lasofoxifene on Total Serum Cholesterol in Orchidectomized Male Rats
| Treatment Group | Dose (µg/kg/day) | % Decrease in Total Serum Cholesterol vs. ORX Control | Source |
|---|---|---|---|
| Lasofoxifene | 10 | 46 | oup.com |
| Lasofoxifene | 100 | 68 | oup.com |
Computational and Structural Biology of Lasofoxifene Hydrochloride
High-Resolution X-ray Crystallography of Lasofoxifene-Estrogen Receptor Complexes
X-ray crystallography has provided atomic-level insights into how lasofoxifene (B133805) binds to both wild-type and mutant forms of ERα, revealing the structural basis for its potent antiestrogenic activity.
The crystal structure of the human ERα LBD in complex with lasofoxifene has been determined at a resolution of 2.0 Å. nih.govrcsb.org This analysis reveals that lasofoxifene, like other selective estrogen receptor modulators (SERMs), binds within the ligand-binding pocket of the receptor. nih.gov A key feature of this binding is the reorientation of the C-terminal helix, known as helix 12 or the activation function 2 (AF-2) helix. nih.govrcsb.org
In an agonist-bound state, helix 12 folds over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins, which are essential for transcriptional activation. nih.gov Lasofoxifene binding sterically displaces helix 12 from this agonist conformation. nih.govrcsb.org It achieves this by occupying the space that would normally be filled by the side chain of residue Leu540. rcsb.org This displacement prevents the formation of a functional coactivator binding site, thereby inhibiting the receptor's activity. nih.govrcsb.org
Key interactions between lasofoxifene and the wild-type ERα LBD include:
A well-defined salt bridge between the basic nitrogen of lasofoxifene and the carboxylate side chain of Asp351. nih.govrcsb.org This interaction is thought to contribute to the antiestrogenic effects of the compound. nih.govrcsb.org
Modulation of the conformation of residues in helix 11, specifically His524 and Leu525. rcsb.org
X-ray crystallography data shows that lasofoxifene stabilizes an antagonist conformation in the wild-type ERα LBD. osti.govnih.govresearchgate.net
Interactive Table 1: Crystallographic Data for Lasofoxifene-Wild-Type ERα Complex
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 2OUZ | rcsb.org |
| Resolution | 2.0 Å | nih.govrcsb.org |
| R-value | Not specified | |
| R-free | Not specified | |
| Space Group | Not specified |
Structural Insights from Mutant Estrogen Receptor Alpha Complexes (e.g., Y537S)
Mutations in the ERα LBD, such as Y537S, can lead to resistance to endocrine therapies. nih.govnih.gov The Y537S mutation, in particular, results in a constitutively active receptor that promotes tumor growth even in the absence of estrogen. nih.gov
Structural studies have been crucial in understanding how lasofoxifene can overcome this resistance. nih.gov X-ray crystal structures of lasofoxifene in complex with the Y537S mutant ERα LBD have been determined (PDB ID: 6VGH). nih.govresearchgate.net These structures reveal that lasofoxifene binds to the Y537S mutant in a manner that is remarkably similar to its binding to the wild-type receptor. nih.gov
Despite the mutation, lasofoxifene effectively stabilizes an antagonist conformation of the Y537S LBD. osti.govnih.govresearchgate.net It maintains its high binding affinity for the Y537S mutant, in contrast to other SERMs and selective estrogen receptor downregulators (SERDs) which show a 5- to 10-fold decrease in affinity. nih.gov This sustained high-affinity binding is a key factor in its potent anti-tumor activity against tumors harboring this mutation. nih.gov
High-resolution crystal structures show that molecules like lasofoxifene, which promote a deeply buried helix 12 antagonist conformation, exhibit the most significant transcriptional suppression in breast cancer cells with the Y537S mutation. rcsb.orgnih.govbiorxiv.org This indicates that enforcing a wild-type-like antagonist conformation is a successful strategy for combating resistance caused by this mutation. biorxiv.org
Interactive Table 2: Comparative Binding Affinity of Lasofoxifene
| ERα Status | Relative Binding Affinity | Reference |
|---|---|---|
| Wild-Type | High | nih.gov |
| Y537S Mutant | High (maintained) | nih.gov |
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular modeling and docking studies complement experimental data by providing a dynamic view of ligand-receptor interactions and predicting binding affinities. nih.govresearchgate.net These computational techniques have been employed to investigate the binding of lasofoxifene to both wild-type and mutant ERα. nih.gov
Software such as AutoDock Vina and the Desmond software package have been used to perform docking and molecular dynamics (MD) simulations. nih.govui.ac.id These studies help to visualize the binding poses of lasofoxifene within the ERα ligand-binding pocket and to quantify the energetic contributions of various interactions. nih.govresearchgate.net
For instance, docking studies with the Y537S mutant ERα model have been used to predict changes in ligand-receptor affinity and to understand the impact of additional mutations. nih.gov The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method can be used in conjunction with MD simulations to calculate the binding free energy, providing a more quantitative measure of binding stability. researchgate.net These computational approaches are valuable for understanding the subtle differences in how various ligands interact with the receptor and for guiding the design of new, more potent inhibitors. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Elucidation and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for lasofoxifene are not extensively detailed in the provided context, the principles of QSAR are highly relevant to the development and understanding of SERMs. acs.orgscite.ai
The development of SERMs like lasofoxifene has been guided by the concept of "functional allostery," which posits that the ligand's structure dictates the conformational shape of the ER-ligand complex, which in turn determines its pharmacological activity. duke.edu This concept is a foundational principle of QSAR in the context of nuclear receptors.
QSAR studies for SERMs generally involve:
Descriptor Calculation: Quantifying various physicochemical properties of the molecules (e.g., hydrophobicity, electronic properties, steric parameters).
Model Building: Using statistical methods to correlate these descriptors with biological activity (e.g., binding affinity, transcriptional antagonism).
Model Validation: Testing the predictive power of the model using an external set of compounds.
Such models can be used to virtually screen large compound libraries to identify novel SERMs with desired activity profiles, such as enhanced antagonism in mutant ERα contexts. acs.org The insights gained from the crystal structures of lasofoxifene bound to ERα provide crucial data for building more accurate and predictive QSAR models for the next generation of endocrine therapies. scite.ai
Advanced Analytical Methodologies for Lasofoxifene Hydrochloride Research
Quantitative and Qualitative Analysis in Biological Matrices
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Lasofoxifene (B133805) is fundamental to its research. Advanced spectrometric methods are indispensable for detecting and quantifying the parent compound and its various metabolites in complex biological samples such as plasma, urine, and bile.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for drug metabolite profiling due to its high sensitivity, selectivity, and speed. mdpi.com It is extensively used for the quantitative and qualitative analysis of Lasofoxifene and its metabolites in various biological matrices. nih.govnih.gov
Research involving the administration of radiolabeled [¹⁴C]Lasofoxifene to rats and monkeys has demonstrated the power of LC-MS/MS in metabolic studies. nih.gov These investigations revealed that Lasofoxifene is extensively metabolized, with no unchanged drug detected in urine or bile. nih.gov In fact, metabolites accounted for over 78% of the circulating radioactivity based on area-under-the-curve (AUC) values. nih.gov A total of 22 distinct metabolites were tentatively identified using LC-MS/MS, highlighting the complexity of its biotransformation. nih.gov The primary circulating drug-related entities in both rats and monkeys were identified as unchanged Lasofoxifene and its glucuronide conjugate (M7). nih.gov However, the metabolic profiles showed notable species-specific differences; for instance, a catechol metabolite (M21) and its sulfate (B86663) conjugate (M10) were unique to monkeys. nih.gov
The primary metabolic pathways for Lasofoxifene, elucidated through these LC-MS/MS studies, are summarized below. nih.gov
Table 1: Identified Metabolic Pathways of Lasofoxifene
| Pathway | Description |
|---|---|
| Hydroxylation | Addition of a hydroxyl group at the tetraline ring. |
| Aromatic Hydroxylation | Addition of a hydroxyl group at the aromatic ring attached to the tetraline structure. |
| Methylation | Methylation of catechol intermediates, a reaction catalyzed by catechol-O-methyl transferase. |
| Oxidation | Oxidation occurring at the pyrrolidine (B122466) ring. |
| Direct Conjugation | Conjugation of the parent molecule or its metabolites with glucuronic acid. |
| Direct Conjugation | Conjugation of the parent molecule or its metabolites with sulfuric acid. |
Data sourced from studies on rat and monkey metabolism. nih.gov
While LC-MS/MS is excellent for quantification and initial identification, High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides a higher degree of confidence in structural elucidation. nih.govijpras.com The key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically with an error of less than 5 parts per million). jmchemsci.com This precision allows for the determination of an ion's elemental formula, which is a critical step in identifying unknown metabolites. ijpras.com
In the context of Lasofoxifene research, HRMS is invaluable for:
Confirming Molecular Formulas: Distinguishing between different metabolites that may have the same nominal mass but different elemental compositions.
Structural Elucidation: Providing accurate mass data for both the parent ion and its fragment ions, which helps in piecing together the metabolite's structure.
Non-Targeted Screening: Detecting unexpected metabolites that would be missed by targeted LC-MS/MS methods. nih.gov Data processing techniques like mass defect filtering (MDF) can be applied to HRMS data to selectively highlight potential metabolites from the complex background of endogenous molecules. nih.gov
For example, in a study of Lasofoxifene derivatives, HRMS was used to confirm the identity of the synthesized compounds, with a calculated mass for C25H30NO3 [M+NH4+] of 392.2226 and a found mass of 392.2222, demonstrating the high accuracy of the technique. elifesciences.org
In Vitro and Live Cell Assay Development for Estrogen Receptor Function
To understand the mechanism of action of Lasofoxifene as a SERM, it is essential to characterize its direct interaction with the estrogen receptor (ER) and its subsequent effects on cellular function.
Competitive ligand-binding assays are a fundamental tool for determining the affinity of a compound for its receptor. These assays measure how effectively Lasofoxifene competes with a radiolabeled ligand, typically estradiol (B170435) (E2), for binding to the ER ligand-binding domain (LBD). The results are often expressed as an inhibition constant (Ki).
Studies have shown that Lasofoxifene binds with high affinity to the estrogen receptor alpha (ERα). springermedizin.dedrugbank.comresearchgate.net Its binding affinity is comparable to that of the natural ligand, estradiol, and other clinically relevant SERMs. springermedizin.de However, the affinity is moderately reduced for common drug-resistant ERα mutants, such as Y537S and D538G. springermedizin.de
Table 2: Comparative Binding Affinities (Ki) for Wild-Type and Mutant ERα Ligand-Binding Domain (LBD)
| Compound | WT ERα LBD (Ki, nM) | Y537S ERα LBD (Ki, nM) | D538G ERα LBD (Ki, nM) |
|---|---|---|---|
| Lasofoxifene | 0.21 ± 0.06 | 2.34 ± 0.60 | 2.19 ± 0.24 |
| Estradiol (E2) | 0.22 ± 0.11 (Kd) | - | - |
| 4-Hydroxytamoxifen (B85900) (4-OHT) | 0.12 ± 0.003 | 2.64 ± 0.40 | 2.29 ± 0.80 |
| Fulvestrant (B1683766) | 0.13 ± 0.03 | 3.68 ± 0.77 | 5.06 ± 1.16 |
Ki represents the inhibition constant, and a lower value indicates higher binding affinity. Kd represents the dissociation constant. Data from competitive ligand binding assays. springermedizin.de
Reporter gene assays are critical for assessing the functional consequences of Lasofoxifene binding to the ER. nih.gov In these assays, cells are engineered to contain a reporter gene (e.g., luciferase or Green Fluorescent Protein) under the control of an Estrogen Response Element (ERE), a DNA sequence that ER binds to regulate gene expression. nih.govgoogle.com By measuring the reporter protein's activity, researchers can quantify the extent to which a compound acts as an agonist (activating transcription) or an antagonist (inhibiting transcription).
Studies using ERE-luciferase and ERE-GFP reporter systems in breast and ovarian cancer cell lines have demonstrated that Lasofoxifene is an effective antagonist of ERα transcriptional activity. elifesciences.orggoogle.com Notably, it effectively inhibits the constitutive, ligand-independent activity of common ESR1 mutations like Y537S and D538G in a dose-dependent manner. elifesciences.orggoogle.com Interestingly, research on a series of Lasofoxifene derivatives revealed that the efficacy of transcriptional suppression did not necessarily correlate with the degree of receptor degradation, suggesting that pure antagonism is a key driver of its activity. elifesciences.orgnih.gov
To dynamically observe the fate of ERα within a living cell upon drug treatment, advanced live-cell imaging assays have been developed. elifesciences.org One such novel, high-throughput approach was created to quantify the kinetics of ERα cellular accumulation and lifetime. elifesciences.orgbiorxiv.org This method utilized T47D breast cancer cells engineered to express a halo-tagged ERα (HT-ERα) under the control of an inducible promoter. elifesciences.org
The key features of this assay are:
Inducible Expression: ERα expression is initiated by adding doxycycline (B596269) to the cell culture.
Fluorescent Labeling: A permeable, fluorescent dye that specifically and covalently binds to the halo-tag is added, allowing for the direct visualization and quantification of the ERα protein. elifesciences.org
Kinetic Monitoring: By using automated microscopy and image analysis, the fluorescence intensity per cell can be tracked over time following treatment with various compounds. elifesciences.org
Using this assay, researchers have shown that different ER ligands have distinct effects on ERα stability. elifesciences.orgnih.gov SERDs like Fulvestrant induce a significant decrease in the ERα signal, indicating receptor degradation. elifesciences.org In contrast, SERMs like Lasofoxifene and 4-hydroxytamoxifen tend to extend the cellular lifetime of ERα, leading to an increase in its accumulation within the cell. elifesciences.orgnih.govnih.gov This live-cell methodology provides a powerful platform to study how small chemical differences in a drug scaffold can lead to profoundly different effects on the cellular lifetime and accumulation of ERα, which is crucial for achieving a desired SERM or SERD profile. elifesciences.orgnih.gov
Methodologies for Analyzing Estrogen Receptor Post-Translational Modifications (e.g., SUMOylation, Ubiquitination)
The biological activity of Estrogen Receptor Alpha (ERα), the primary target of lasofoxifene, is intricately regulated by post-translational modifications (PTMs), which influence its stability, localization, and transcriptional function. mdpi.com Among the most critical PTMs are ubiquitination and SUMOylation (Small Ubiquitin-like Modifier). mdpi.comnih.gov Ubiquitination typically targets proteins for degradation by the proteasome, whereas SUMOylation can modulate protein stability, interactions, and localization without necessarily leading to degradation. nih.govnih.govelifesciences.org
Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) can differentially impact these PTMs. For instance, the SERD fulvestrant is known to reduce ERα cellular lifetime by inducing both SUMOylation and ubiquitination, leading to increased proteasomal degradation. nih.govelifesciences.org In contrast, the SERM tamoxifen (B1202) induces a stable antagonist conformation that enhances the nuclear lifetime of ERα. nih.govelifesciences.org Research into lasofoxifene and its derivatives has focused on understanding how chemical structure influences ERα cellular accumulation and antagonistic activity, which is directly linked to these PTMs. nih.govbiorxiv.org
Advanced methodologies are employed to study these drug-induced PTMs:
Immunoprecipitation and Mass Spectrometry (IP-MS): A powerful, unbiased approach to identify proteins interacting with ERα following drug treatment. In this method, cells are treated with a compound like fulvestrant, and formaldehyde (B43269) is used to cross-link interacting proteins. ERα is then immunoprecipitated, and the associated proteins are identified using mass spectrometry. nih.govacs.org This technique revealed that SERDs like fulvestrant and elacestrant, and the SERM raloxifene (B1678788), induce the interaction between ERα and SUMO E3 ligases (e.g., PIAS1, PIAS2), which facilitate SUMOylation. nih.govacs.org
In Vitro and In Vivo SUMOylation/Ubiquitination Assays: These assays directly measure the attachment of SUMO or ubiquitin to ERα. Cells (e.g., 293T or breast cancer cell lines like MCF7) are transfected with plasmids expressing tagged versions of ERα and either SUMO or ubiquitin. nih.govoup.com Following treatment with the compound of interest, cell lysates are purified (e.g., using nickel-nitrilotriacetic acid resin for His-tagged SUMO) and analyzed by Western blotting with an anti-ERα antibody to detect modified forms of the receptor, which appear as higher molecular weight bands. nih.govoup.comoup.com These assays have confirmed that select ERα inhibitors induce receptor SUMOylation in a dose-dependent manner. nih.gov
These analytical techniques are crucial for elucidating the molecular mechanisms by which compounds like lasofoxifene modulate ERα function, providing insights that can guide the development of next-generation endocrine therapies. nih.govnih.gov
Advanced Imaging Techniques in Preclinical Research
Whole-Body Autoradioluminography for Compound Distribution
Quantitative Whole-Body Autoradioluminography (QWBA), also known as autoradioluminography, is a pivotal imaging technique in preclinical drug development for visualizing and quantifying the distribution of a radiolabeled compound throughout an entire animal. nih.govbgu.ac.il This method provides high-resolution images showing the spatial distribution and concentration of a drug and its metabolites in various tissues and organs over time. bgu.ac.ilqps.com The technique involves administering a radiolabeled version of the drug (e.g., labeled with Carbon-14 or Tritium) to an animal, which is euthanized at specific time points. bgu.ac.ilnih.gov The animal is then frozen and sectioned, and the thin sections are exposed to a phosphor imaging plate. bgu.ac.ilqps.com The resulting digital image allows for the precise quantification of radioactivity concentration in specific tissues. qps.com
In the research of lasofoxifene, QWBA was employed to study the disposition of [¹⁴C]Lasofoxifene in rats following a single oral dose. nih.gov The study revealed rapid and wide distribution of the compound and its radio-equivalents, with most tissues reaching maximum concentrations at 1 hour post-administration. nih.gov The technique provided detailed quantitative data on tissue-specific concentrations and the elimination half-life of radioactivity. nih.gov
Table 1: Distribution and Half-Life of [¹⁴C]Lasofoxifene Radioactivity in Rat Tissues
| Tissue | Concentration at 1 hr (µg eq/g) | Half-Life of Radioactivity (hours) | Reference |
|---|---|---|---|
| Adrenal | 15.7 | 22 | nih.gov |
| Liver | 14.0 | 11 | nih.gov |
| Kidney Cortex | 10.3 | 12 | nih.gov |
| Uterus | 6.2 | 20 | nih.gov |
| Ovary | 5.8 | 21 | nih.gov |
| Bone Marrow | 4.5 | 14 | nih.gov |
| Uvea | 2.5 | 124 | nih.gov |
| Spleen | 1.5 | ~3 | nih.gov |
| Brain | 0.5 | 13 | nih.gov |
| Blood | 2.2 | 12 | nih.gov |
Data derived from a study on the disposition of [¹⁴C]Lasofoxifene in rats. nih.gov
This detailed distribution data is instrumental in understanding the pharmacokinetic profile of lasofoxifene, identifying target tissues, and assessing potential sites of retention. nih.govnih.gov
Luminescence Imaging for Tumor Growth and Metastasis Monitoring in Xenograft Models
Bioluminescence imaging (BLI) is a highly sensitive, non-invasive optical imaging modality widely used in preclinical cancer research to longitudinally monitor tumor growth and metastasis in living animals. nih.govmdpi.complos.org The technique requires cancer cells to be genetically engineered to stably express a luciferase enzyme (e.g., firefly luciferase). nih.govplos.org When the substrate (e.g., D-luciferin) is administered to the animal, the luciferase-expressing tumor cells emit light, which can be detected and quantified by a sensitive camera system like the Xenogen IVIS. nih.govspringermedizin.de The intensity of the bioluminescent signal is proportional to the number of viable tumor cells, allowing for real-time, semi-quantitative assessment of tumor burden. nih.govspringermedizin.deresearchgate.net
This methodology has been extensively applied in studies evaluating the efficacy of lasofoxifene in mouse xenograft models of endocrine-resistant breast cancer, particularly those harboring common ERα mutations (Y537S and D538G). springermedizin.desermonixpharma.comosti.gov In these studies, luciferase-tagged MCF7 breast cancer cells were injected into mice, and tumor growth was monitored weekly or bi-weekly using BLI. springermedizin.deosti.govresearchgate.net
Table 2: Key Findings from Luminescence Imaging of Lasofoxifene in Breast Cancer Xenograft Models
| Xenograft Model (ERα Status) | Treatment | Key Finding from Luminescence Imaging | Reference |
|---|---|---|---|
| MCF7 (Wild-Type) | Lasofoxifene | Reduced tumor mass compared to vehicle control, similar to fulvestrant. | springermedizin.de |
| MCF7 (Y537S Mutant) | Lasofoxifene | More effective than fulvestrant at inhibiting tumor growth. | springermedizin.desermonixpharma.comosti.gov |
| MCF7 (D538G Mutant) | Lasofoxifene | More effective than fulvestrant at inhibiting tumor growth. | springermedizin.desermonixpharma.com |
| MCF7 (Y537S Mutant) | Lasofoxifene + Palbociclib (B1678290) | Combination was notably more effective than fulvestrant/palbociclib at inhibiting tumor growth and metastasis to lung, liver, brain, and bone. | springermedizin.desermonixpharma.comosti.gov |
Summary of results from preclinical studies using bioluminescence imaging to assess lasofoxifene efficacy.
The results from these imaging studies demonstrated that lasofoxifene, both as a monotherapy and in combination with the CDK4/6 inhibitor palbociclib, effectively suppresses tumor growth and reduces metastases in models of endocrine-resistant breast cancer. springermedizin.desermonixpharma.comosti.gov The real-time data provided by BLI correlated well with endpoint measurements like terminal tumor weight, validating its use for evaluating therapeutic response. springermedizin.de
Immunochemical Techniques for Estrogen Receptor Quantification and Localization
Ultrasensitive Enzyme-Linked Immunosorbent Assay (ELISA) for Receptor Protein Levels
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based immunochemical technique for detecting and quantifying proteins, such as the estrogen receptor (ER). bosterbio.commybiosource.com In a sandwich ELISA, the most common format for protein quantification, a microplate is coated with a capture antibody specific to the target protein (e.g., ERα). raybiotech.com The sample, such as cell or tissue lysate, is added, and the ERα protein binds to the antibody. After washing, a second, biotinylated detection antibody that binds to a different epitope on the ERα is added, followed by a streptavidin-conjugated horseradish peroxidase (HRP) enzyme. raybiotech.com Finally, a substrate is added that the enzyme converts into a detectable signal (e.g., colorimetric), the intensity of which is proportional to the amount of ERα protein in the sample. mybiosource.com
Ultrasensitive ELISA platforms enhance this basic principle to achieve lower limits of detection, often into the picogram per milliliter (pg/mL) range. raybiotech.comuib.no This high sensitivity is crucial for accurately measuring low-abundance proteins or detecting subtle changes in receptor protein levels in response to therapeutic agents. uib.no
In the context of lasofoxifene research, ultrasensitive ELISAs serve as a critical tool for:
Quantifying ERα Downregulation: SERDs like fulvestrant are known to decrease ERα protein levels. aacrjournals.org An ultrasensitive ELISA can precisely measure the dose-dependent reduction of ERα protein in breast cancer cells (e.g., MCF7) or xenograft tissues after treatment with SERMs or SERDs, allowing for a direct comparison of their effects on receptor stability. aacrjournals.org
Screening Compound Effects: The high-throughput nature of ELISA makes it suitable for screening various compounds, such as lasofoxifene derivatives, for their ability to modulate ERα protein expression. biorxiv.orgbosterbio.com
While traditional ELISAs have been used to show fulvestrant-induced ERα downregulation aacrjournals.org, the application of ultrasensitive versions allows for more precise pharmacodynamic assessments in preclinical models.
Capillary-Based Western Blotting for Estrogen Receptor Alpha Expression
Capillary-based Western blotting, often referred to by platform names like Simple Western or WES, is an advanced automated immunoassay that has modernized traditional Western blotting. researchgate.netmdpi.com This technique automates the entire process—protein separation, immunoprobing, and detection—within a small capillary tube, eliminating the need for manual gel pouring, electrophoresis tanks, and membrane transfers. proteinsimple.jp
In this system, a small volume of sample lysate (around 40 nL) is loaded into a capillary containing a separation matrix. proteinsimple.jp Proteins are separated by size (size-based assay) as they migrate through the matrix under an electric field. proteinsimple.jp The separated proteins are then covalently immobilized to the capillary wall using a photoactivated chemical process. proteinsimple.jp Target proteins, such as ERα, are identified using a specific primary antibody, followed by a chemiluminescent or fluorescent detection system. proteinsimple.jp The resulting signal is quantified by the system's software, producing electropherograms that provide highly quantitative data. mdpi.com
This technology offers significant advantages for quantifying ERα expression in lasofoxifene research, particularly when compared to traditional Western blotting. researchgate.net
Table 3: Comparison of Capillary-Based vs. Traditional Western Blotting for ERα Analysis
| Feature | Capillary-Based Western Blot (e.g., Simple Western) | Traditional Western Blot |
|---|---|---|
| Quantification | Highly quantitative and reproducible | Semi-quantitative, higher variability researchgate.net |
| Sample Volume | Low (nanoliter range) proteinsimple.jp | High (microliter range) |
| Speed & Throughput | Fast (results in hours), automated, high-throughput | Slow (1-2 days), manual, low-throughput researchgate.net |
| Reproducibility | High due to automation and standardization researchgate.net | Lower due to manual steps (transfer, etc.) |
| Application | Precise measurement of changes in ERα expression post-treatment (e.g., with lasofoxifene) in cell and tissue lysates, including lipid-rich samples. nih.govnih.gov | Standard method for protein detection. bioscientifica.com |
Capillary-based Western immunoassays have been successfully optimized for the analysis of estrogen-related factors, including ERα, in complex samples like adipose tissue lysates. nih.govnih.gov Its precision and accuracy make it a superior method for reliably quantifying changes in ERα protein levels induced by SERMs like lasofoxifene, providing robust data for pharmacodynamic studies. researchgate.netspringermedizin.de
Drug Discovery and Lead Optimization Strategies for Lasofoxifene and Derivatives
Rational Drug Design Approaches for Selective Estrogen Receptor Modulation
The development of lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), emerged from a systematic drug discovery program aimed at identifying a nonsteroidal agent with the beneficial effects of estrogen and good oral bioavailability. nih.gov The core strategy involved screening compounds based on their ability to bind to the estrogen receptor (ER) and modulate its activity in a tissue-selective manner. nih.govduke.edu This approach, known as rational drug design, leverages the understanding of the ER's structure and function to create molecules with desired pharmacological profiles. nih.gov
The foundational concept behind SERMs like lasofoxifene is "functional allostery," which posits that the three-dimensional conformation of the ER is influenced by the specific ligand it binds. duke.edu This ligand-induced conformational change dictates the receptor's interaction with various coregulatory proteins, ultimately determining whether the cellular response will be agonistic (estrogen-like) or antagonistic (anti-estrogenic). duke.edu
Key to the design of lasofoxifene and other SERMs is the interaction with the Ligand Binding Domain (LBD) of the ER. nih.gov The binding of a ligand to the LBD can influence the positioning of a critical region called Helix-12 (H12). nih.govnih.gov When an agonist like estradiol (B170435) binds, H12 adopts a conformation that facilitates the recruitment of coactivators, leading to gene transcription. In contrast, antagonists and SERMs induce a different conformation where H12 blocks the coactivator binding site, thereby inhibiting ER-mediated gene expression. nih.govunimi.it
The chemical structure of lasofoxifene, a naphthalene (B1677914) derivative, is distinct from earlier SERMs like the triphenylethylene (B188826) tamoxifen (B1202) and the benzothiophene (B83047) raloxifene (B1678788). nih.gov This unique scaffold was identified through screening various structural classes known to interact with the ER. nih.gov The design of lasofoxifene and its derivatives often involves modifying the core structure and the side chains to optimize interactions within the ER's LBD. nih.gov For instance, the pyrrolidine-containing side chain in lasofoxifene plays a crucial role in its high-affinity binding to both ERα and ERβ. nih.govnih.gov
Computational modeling and X-ray crystallography have been instrumental in the rational design of SERMs. nih.govbiorxiv.orgacs.org These techniques provide detailed insights into how different ligands interact with the ER, allowing medicinal chemists to make targeted modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org For example, understanding the structure-activity relationship (SAR) helps in designing molecules that can effectively antagonize the ER in breast tissue while having agonistic effects in bone. unimi.it
Strategies for Enhancing Oral Bioavailability and In Vivo Potency
A significant challenge in the development of early SERMs was their poor oral bioavailability, often due to extensive first-pass metabolism in the gut and liver. nih.govnih.gov A key objective in the discovery program that led to lasofoxifene was to overcome this limitation. nih.govportico.org
Lasofoxifene exhibits markedly improved oral bioavailability compared to its predecessors like raloxifene. nih.govnih.gov This enhancement is largely attributed to its nonpolar tetrahydronaphthalene structure, which confers greater resistance to intestinal wall glucuronidation. nih.govnih.govportico.org Glucuronidation, a major metabolic pathway for many drugs, involves the addition of a glucuronic acid moiety, which increases water solubility and facilitates excretion. The phenolic groups present in benzothiophene derivatives like raloxifene are particularly susceptible to this process, leading to their low oral bioavailability. nih.govportico.org In contrast, the chemical structure of lasofoxifene makes it a poorer substrate for the enzymes responsible for glucuronidation. nih.govportico.org
In comparative preclinical studies in rats, lasofoxifene demonstrated a bioavailability of 62%, significantly higher than that of raloxifene. nih.govportico.org This improved bioavailability contributes to its higher in vivo potency, as a greater proportion of the administered dose reaches systemic circulation and the target tissues. nih.govresearchgate.net
Further strategies to enhance the oral bioavailability and potency of drug candidates in this class include:
Modifying the chemical structure to reduce susceptibility to metabolic enzymes. This can involve altering functional groups that are known sites of metabolism. nih.gov
Optimizing the physicochemical properties of the molecule, such as lipophilicity and polar surface area, to improve absorption across the intestinal membrane. mdpi.com
Employing prodrug strategies , where a less active or inactive precursor is administered and then converted to the active drug in the body. This can be used to mask metabolic sites or improve absorption characteristics. mdpi.com
Formulation techniques can also play a role in enhancing bioavailability by improving the solubility and dissolution rate of the drug. mdpi.com
The development of lasofoxifene serves as a prime example of how rational drug design, focusing on both pharmacodynamic and pharmacokinetic properties, can lead to a more potent and orally bioavailable therapeutic agent. nih.govnih.gov
Development of Novel Selective Estrogen Receptor Degraders Based on the Lasofoxifene Scaffold
Building on the understanding of ER modulation, a newer class of drugs known as Selective Estrogen Receptor Degraders (SERDs) has emerged. nih.govnih.gov Unlike SERMs which primarily modulate receptor activity, SERDs act as pure antagonists by inducing the degradation and downregulation of the ERα protein itself. nih.govnih.gov This is achieved by creating an unstable protein complex that is targeted for destruction by the proteasome. duke.edunih.gov
The lasofoxifene scaffold has proven to be a valuable starting point for the development of novel SERDs. nih.govelifesciences.org By modifying the lasofoxifene structure, researchers have been able to create derivatives that shift the pharmacological profile from a SERM to a SERD. nih.govelifesciences.org This involves chemical manipulations that tune the cellular lifetime and accumulation of ERα. nih.govelifesciences.org
A study focusing on stereospecific derivatives of lasofoxifene demonstrated how small chemical changes within the same scaffold can produce compounds with varying effects on ERα stability. nih.govelifesciences.org By introducing methyl groups to the pyrrolidine (B122466) ring of lasofoxifene, a series of derivatives were synthesized that ranged from being SERM-like (stabilizing ERα) to SERD-like (degrading ERα). elifesciences.org
These studies have provided critical insights into the structural features that govern whether a ligand will act as a SERM or a SERD. The ability of a ligand to induce a specific conformational change in the ER, particularly in H12, appears to be a key determinant. nih.gov While SERMs induce a stable antagonist conformation, SERDs are thought to induce a more profound structural change that marks the receptor for degradation through processes like ubiquitination and SUMOylation. nih.govelifesciences.org
The development of oral SERDs is a significant area of research, as the first-generation SERD, fulvestrant (B1683766), is administered via intramuscular injection. nih.gov The lasofoxifene scaffold, with its inherent good oral bioavailability, offers a promising platform for creating orally active SERDs. mdpi.comfigshare.com One approach has been the creation of Proteolysis-Targeting Chimeras (PROTACs) that incorporate a lasofoxifene-based ER inhibitor. mdpi.com These molecules link the ER-binding component to a ligand for an E3 ubiquitin ligase, thereby bringing the ER into proximity with the cellular machinery responsible for protein degradation. mdpi.com
The table below summarizes some of the key findings from studies on lasofoxifene derivatives and their effects on ERα.
| Compound/Derivative | Primary Mechanism | Effect on ERα | Key Research Finding |
| Lasofoxifene | SERM | Modulates activity, can be slightly SERD-like in some contexts. nih.gov | Induces anticancer activity in models with ESR1 mutations without significant ERα degradation. nih.gov |
| Methylated Lasofoxifene Derivatives | SERM or SERD | Can either stabilize or degrade ERα depending on the specific modification. elifesciences.org | Small chemical changes to the scaffold can tune the cellular lifetime of ERα. nih.govelifesciences.org |
| LA-Stab | SERM-like | Stabilizes ERα. nih.gov | Did not induce SUMOylation, a post-translational modification associated with degradation. nih.gov |
| LA-Deg | SERD-like | Induces ERα degradation. nih.gov | Induced SUMOylation, though to a lesser extent than fulvestrant. nih.gov |
| ERD-1173 (PROTAC) | SERD | Degrades ERα (DC₅₀ of 5.5 nM). mdpi.com | Combination of Lasofoxifene and a cereblon ligand, showed good oral bioavailability in mice (35%). mdpi.com |
The ongoing research into lasofoxifene-based SERDs highlights the versatility of this chemical scaffold and the potential to develop new and improved therapies for hormone-receptor-positive breast cancer, including those that have developed resistance to traditional endocrine therapies. elifesciences.orgnih.gov
Biomarker Identification and Translational Research in Preclinical Studies
Identification of Preclinical Biomarkers for Bone Health
Preclinical investigations in various animal models have consistently demonstrated lasofoxifene's beneficial effects on bone, identifying several key biomarkers of bone metabolism.
In ovariectomized (OVX) rat models, a standard for studying postmenopausal osteoporosis, lasofoxifene (B133805) has been shown to prevent bone loss and inhibit bone turnover. dovepress.comnih.govnih.gov Specifically, studies in aged and orchidectomized (ORX) male rats revealed that lasofoxifene prevented age-related decreases in distal femoral bone mineral density (BMD) and trabecular bone volume. oup.com Treatment with lasofoxifene in these models led to significant reductions in biochemical markers of bone turnover. nih.gov
Key biomarkers modulated by lasofoxifene in these preclinical settings include:
Bone Mineral Density (BMD): Lasofoxifene treatment significantly prevented the decrease in total femoral BMD and distal femoral bone mineral content (BMC) in aged and ORX rats. oup.com In OVX rats, it prevented the reduction in femoral BMD as well as tibial and lumbar vertebral trabecular bone mass. nih.gov
Bone Histomorphometry Markers: Lasofoxifene significantly decreased the eroded surface perimeter and the activation frequency of bone turnover in the lumbar vertebrae of ORX rats. oup.com It also inhibited the activation of trabecular and endocortical bone resorption in OVX rats. nih.gov
Serum Cholesterol: A notable finding in preclinical studies was the significant decrease in total serum cholesterol in both OVX and ORX rats treated with lasofoxifene, indicating a favorable effect on lipid profiles alongside bone protection. dovepress.comoup.com
These preclinical biomarker findings provided a strong rationale for lasofoxifene's development for preventing and treating osteoporosis. nih.gov
Interactive Table: Effect of Lasofoxifene on Bone Health Biomarkers in Preclinical Models
| Biomarker | Animal Model | Effect of Lasofoxifene | Reference |
|---|---|---|---|
| Bone Mineral Density (BMD) | Ovariectomized (OVX) Rats | Prevents decrease | nih.gov |
| Bone Mineral Density (BMD) | Orchidectomized (ORX) Rats | Prevents age-related decrease | oup.com |
| Eroded Surface Perimeter | Orchidectomized (ORX) Rats | Significant decrease | oup.com |
| Activation Frequency | Orchidectomized (ORX) Rats | Significant decrease | oup.com |
| Total Serum Cholesterol | Ovariectomized (OVX) Rats | Decrease | dovepress.com |
| Total Serum Cholesterol | Orchidectomized (ORX) Rats | Significant decrease | oup.com |
Discovery of Biomarkers for Antitumor Efficacy in Breast Cancer Models (e.g., Ki67)
Preclinical studies have been instrumental in identifying biomarkers that predict lasofoxifene's antitumor activity in breast cancer models, with a particular focus on the proliferation marker Ki67.
Further investigations in preclinical models of endocrine therapy-resistant breast cancer, specifically those with Y537S and D538G ESR1 mutations, demonstrated that lasofoxifene had greater antitumor activities compared to fulvestrant (B1683766). jnccn360.org These findings highlight lasofoxifene's potential in treating resistant forms of breast cancer. jnccn360.org
The significance of Ki67 as a biomarker of response to lasofoxifene has been further explored in clinical trial settings based on these preclinical insights. sermonixpharma.comtargetedonc.com For instance, in the I-SPY 2 TRIAL, lasofoxifene treatment led to a significant decline in median Ki67 expression from 10.0% at baseline to 4.0% at week 3 in patients with HR+/HER2- breast cancer. targetedonc.com This suppression was observed in both premenopausal and postmenopausal women. targetedonc.com
Interactive Table: Preclinical and Clinical Ki67 Suppression by Lasofoxifene
| Study Type | Model/Patient Population | Baseline Ki67 (Median) | Ki67 at Week 3 (Median) | Reference |
|---|---|---|---|---|
| Preclinical | Letrozole-resistant tumor model | Not specified | Decreased | sermonixpharma.com |
| Clinical (I-SPY 2) | HR+/HER2- breast cancer | 10.0% | 4.0% | targetedonc.com |
| Clinical (I-SPY 2) | Premenopausal patients | 12.5% | 3.0% | targetedonc.com |
| Clinical (I-SPY 2) | Postmenopausal patients | 10.0% | 6.0% | targetedonc.com |
Linking Preclinical Biomarkers to Molecular Mechanisms of Action
The identification of preclinical biomarkers is intrinsically linked to understanding the molecular mechanisms through which lasofoxifene exerts its tissue-specific effects.
Lasofoxifene's primary mechanism of action is through its high-affinity binding to both estrogen receptor-α (ERα) and estrogen receptor-β (ERβ). oup.com Its nonpolar tetrahydronaphthalene structure allows it to act as an estrogen agonist in some tissues and an antagonist in others.
In Bone: In bone cells, lasofoxifene exhibits an estrogen-like activity. nih.gov It induces apoptosis of osteoclast precursors, which leads to a decrease in bone resorption. nih.gov This mechanism is supported by the biomarker data showing reduced bone turnover markers. nih.gov
In Breast Tissue: In breast cancer cells, lasofoxifene acts as an ER antagonist. nih.gov Preclinical studies have shown that it inhibits the growth of human breast cancer in mice with MCF-7 tumors and prevents the development of N-methyl-N-nitrosourea (NMU)-induced mammary carcinomas in rats. nih.gov Importantly, lasofoxifene binds with high affinity to mutant ERα receptors and inhibits their constitutive activity, which is a key mechanism for overcoming resistance to other endocrine therapies. ascopubs.org This antagonistic action is reflected in the decreased expression of proliferation markers like Ki67.
The ability of lasofoxifene to promote an antagonist conformation of the Y537S ERα mutation is thought to contribute significantly to its inhibition of primary tumor growth and metastasis in preclinical models. jnccn360.org This detailed molecular understanding, derived from preclinical research, underpins the rationale for its clinical investigation in ESR1-mutated breast cancer. ascopubs.org
Pharmaceutical Formulation Research and Novel Drug Delivery Systems
Advanced Strategies for Enhanced Solubility and Bioavailability in Preclinical Formulations
Lasofoxifene (B133805) is characterized as sparingly soluble in aqueous buffers. caymanchem.com To overcome this, a common laboratory practice involves first dissolving the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before dilution with a buffer such as phosphate-buffered saline (PBS). caymanchem.com For instance, a 1:1 solution of DMSO and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL for lasofoxifene. caymanchem.com In organic solvents, its solubility is significantly higher, reaching about 1.5 mg/mL in ethanol (B145695) and approximately 20 mg/mL in both DMSO and dimethylformamide (DMF). caymanchem.com
A significant advantage of lasofoxifene over other SERMs is its notably improved oral bioavailability, which is attributed to its increased resistance to glucuronidation in the intestinal wall. capes.gov.brnih.govnih.gov This resistance stems from its nonpolar tetrahydronaphthalene structure. smolecule.com Preclinical studies in rats have demonstrated an oral bioavailability of about 60-62%. smolecule.comdrugbank.comdovepress.com This enhanced bioavailability contributes to its high potency. dovepress.com
To ensure the quality and performance of tablet formulations, a dissolution method coupled with high-performance liquid chromatography (HPLC) analysis has been validated for low-dose lasofoxifene tartrate tablets. researchgate.net This rigorous testing is crucial for global regulatory filings and includes assessments of specificity, precision, linearity, and accuracy. researchgate.net
Table 1: Solubility of Lasofoxifene in Various Solvents
| Solvent | Approximate Solubility |
|---|---|
| Ethanol | 1.5 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information. caymanchem.com
Exploration of Innovative Drug Delivery Techniques
Researchers are actively investigating novel drug delivery systems to optimize the therapeutic effects of lasofoxifene. These include nanoparticulate systems and transdermal approaches.
The application of nanoparticles for delivering therapeutic agents is a significant area of interest in medicine. researchgate.net Patents have been filed that include lasofoxifene in the description of stable nanoparticulate drug suspensions, suggesting its potential for formulation within such systems. google.com These nanoparticle-based approaches aim to improve drug delivery and could potentially be applied to lasofoxifene. researchgate.net
Transdermal delivery is another promising avenue being explored for lasofoxifene. google.comnih.govgoogle.com Patents describe methods and pharmaceutical formulations for the transdermal administration of the drug, which could offer an alternative to oral dosing. google.comnih.gov These transdermal systems may take the form of matrix patches where the drug is incorporated into the adhesive. nih.gov
Table 2: Investigational Drug Delivery Systems for Lasofoxifene
| Delivery System | Description | Potential Advantages |
|---|---|---|
| Nanoparticulate Systems | Formulation of lasofoxifene within stable nanoparticle suspensions. google.com | Improved drug delivery and targeting. researchgate.net |
| Transdermal Patches | Incorporation of lasofoxifene into a patch for delivery through the skin. google.comnih.gov | Alternative route of administration to oral tablets. google.com |
Patent Landscape and Intellectual Property Analysis in Lasofoxifene Research
Analysis of Key Patents Pertaining to Lasofoxifene (B133805) and its Derivatives
The patent protection for lasofoxifene and its derivatives is held by several entities, with Pfizer, Duke University, and Sermonix Pharmaceuticals being prominent players. Initial patents, such as U.S. Patent 5,552,412, first disclosed lasofoxifene and its use in treating conditions like osteoporosis and breast cancer. google.comepo.org
More recently, the focus of patenting activity has shifted to new therapeutic uses, particularly in the context of metastatic breast cancer. A significant development in this area is the intellectual property generated from research conducted at Duke University. This led to the filing of a utility patent in October 2017 for the use of lasofoxifene in treating ER+ breast cancer, which was subsequently issued in April 2019. dukecancerinstitute.org The inventors listed on this patent include Kaitlyn Andreano, Ching-Yi Chang, Stephanie Gaillard, and Donald P. McDonnell. dukecancerinstitute.org This intellectual property was exclusively licensed to Sermonix Pharmaceuticals, which is now developing lasofoxifene for advanced and metastatic breast cancer. dukecancerinstitute.orgduke.edu
Sermonix Pharmaceuticals has been actively expanding its patent portfolio for lasofoxifene. A key recent addition is U.S. Patent No. 12,023,321 B2, granted in July 2024, which covers the method of treating aromatase inhibitor (AI)-resistant, estrogen receptor-positive (ER+) breast cancer in the absence of ESR1 mutations. sermonixpharma.comjustia.com This patent is based on preclinical research from the University of Chicago. sermonixpharma.com
The following table provides a summary of some of the key patents related to lasofoxifene:
| Patent Number | Title | Assignee/Applicant | Key Aspects |
| U.S. Patent 5,552,412 | Methods for treating or preventing obesity, breast cancer, osteoporosis, endometriosis, cardiovascular disease, and hypercholesterolemia | Pfizer Inc. | Foundational patent covering the initial therapeutic uses of lasofoxifene. google.comepo.org |
| U.S. Patent Application (filed Oct 2017, issued Apr 2019) | Use of lasofoxifene to treat ER+ breast cancer | Duke University | Covers the use of lasofoxifene in treating ER+ breast cancer, particularly in patients with ESR1 mutations. dukecancerinstitute.org |
| U.S. Patent No. 12,023,321 B2 | Lasofoxifene Treatment of Aromatase-Resistant ER+ Cancer | Sermonix Pharmaceuticals Inc. | Protects the method of using lasofoxifene for AI-resistant, ER+ breast cancer without ESR1 mutations. sermonixpharma.comjustia.com |
| WO2008145075A2 | Method for the preparation of lasofoxifene and crystalline intermediates used therein | Zentiva, A.S. | Describes a method for preparing highly pure lasofoxifene. google.com |
| EP1092431B1 | Lasofoxifene compositions | Pfizer Products Inc. | Details pharmaceutical compositions of lasofoxifene for oral administration. google.com |
Examination of Patent-Disclosed Formulation Methods and Synthetic Routes
The patent literature provides detailed insights into the formulation methods and synthetic routes for lasofoxifene. These patents are crucial for the commercial production of the drug.
Formulation Methods:
Patents assigned to Pfizer, such as EP1092431B1, describe pharmaceutical compositions of lasofoxifene suitable for oral administration. google.com These formulations typically consist of lasofoxifene D-tartrate and a pharmaceutically acceptable carrier. google.com The patent discloses that capsules can be prepared by mixing the compound with an inert powdered diluent like starch. google.com The patent also highlights the unexpected finding of a long biological half-life for lasofoxifene, allowing for less frequent dosing than initially anticipated. google.com
Synthetic Routes:
Several patents detail various methods for the synthesis of lasofoxifene. A common precursor in many of these syntheses is nafoxidine. dukecancerinstitute.org
Patent WO2008145075A2, assigned to Zentiva, describes a method for preparing highly pure lasofoxifene. google.com This process involves several steps, including the preparation of cis-l-{2-[4-(2-phenyl-6-methoxy-l,2,3,4-tetrahydronaphthalen-l-yl)-phenoxy]ethyl}pyrrolidine, followed by deprotection of the hydroxyl group and subsequent resolution with D-tartaric acid to yield the final product. google.com The patent emphasizes the production of a crystalline form of the final compound, which is important for its stability and purity as an active pharmaceutical ingredient (API). google.com
Another patent, CN103483293B, discloses a synthetic method for the lasofoxifene precursor, nafoxidine. dukecancerinstitute.org This route involves the reaction of 6-methoxy-2-phenyl-1-tetralone with perfluorobutanesulfonyl fluoride (B91410), followed by a coupling reaction to yield nafoxidine. dukecancerinstitute.org
A 2016 publication in Synthetic Communications also outlines a total synthesis of lasofoxifene and nafoxidine, highlighting an intramolecular reductive coupling of a diketone as a key step. researchgate.net
The following table summarizes some of the patented synthetic approaches for lasofoxifene and its precursors:
| Patent/Publication | Key Steps/Reagents | Precursor |
| WO2008145075A2 | Alkylation, deprotection, resolution with D-tartaric acid. google.com | cis-l-(4-hydroxyphenyl)-2-phenyl-6-methoxy- 1,2,3,4-tetrahydronaphthalene (B1681288) google.com |
| CN103483293B | Reaction with perfluorobutanesulfonyl fluoride, coupling reaction. dukecancerinstitute.org | 6-methoxy-2-phenyl-1-tetralone dukecancerinstitute.org |
| Synthetic Communications (2016) | Intramolecular reductive coupling of a diketone. researchgate.net | 3-methoxy benzaldehyde (B42025) researchgate.net |
Comparative Molecular Studies of Lasofoxifene Hydrochloride with Other Estrogen Receptor Ligands
Comparison with First, Second, and Third-Generation Selective Estrogen Receptor Modulators (e.g., Tamoxifen (B1202), Raloxifene (B1678788), Bazedoxifene (B195308), Ospemifene, Arzoxifene)
Lasofoxifene's development followed earlier generation SERMs like tamoxifen and raloxifene, aiming to refine the balance of agonist and antagonist effects in various tissues. nih.gov Preclinical data indicate that lasofoxifene (B133805) binds with high affinity to both ERα and ERβ, comparable to estradiol (B170435) and with a reported 10-fold higher affinity than tamoxifen and raloxifene. nih.gov This high affinity is coupled with improved oral bioavailability due to its resistance to intestinal glucuronidation. nih.gov
Differential Tissue Selectivity Profiles in Preclinical Models
The hallmark of SERMs is their ability to exert tissue-specific effects, acting as an estrogen agonist in some tissues and an antagonist in others. dovepress.com Lasofoxifene exhibits a unique tissue selectivity profile compared to other SERMs. dovepress.comnih.gov
In preclinical models, lasofoxifene has shown:
Bone: A potent estrogen-like agonist effect, preventing bone loss in ovariectomized rat models. nih.govportico.org Its efficacy in protecting against bone loss was comparable to estradiol. portico.org
Uterus: Unlike tamoxifen, which has estrogenic effects on the uterus, lasofoxifene generally shows neutral or minimal uterine stimulation in preclinical models. dovepress.comnih.gov While some studies noted a slight increase in uterine wet weight in rats, this was attributed to increased water content rather than tissue hypertrophy. nih.gov In ovariectomized mouse models, lasofoxifene caused a greater increase in uterine wet weight compared to raloxifene and bazedoxifene. tandfonline.com However, when combined with conjugated estrogens, bazedoxifene and raloxifene were more effective at inhibiting estrogen-stimulated uterine growth than lasofoxifene. nih.gov
Breast: Lasofoxifene acts as an ER antagonist in breast tissue, inhibiting the growth of human breast cancer cells in preclinical models. nih.gov
Cholesterol: Similar to other SERMs, lasofoxifene demonstrated an estrogen agonist effect on serum cholesterol, leading to reductions in total and LDL cholesterol in rat models. dovepress.com
A study comparing the gene expression profiles induced by bazedoxifene, raloxifene, and lasofoxifene found that the patterns for raloxifene and bazedoxifene were more similar to each other than to lasofoxifene. tandfonline.com Another study using in-cell two-hybrid assays revealed that bazedoxifene, lasofoxifene, and raloxifene induce distinct conformational changes in ERα compared to 4-hydroxytamoxifen (B85900) (4OHT), the active metabolite of tamoxifen. aacrjournals.org
Table 1: Comparative Tissue Selectivity of SERMs in Preclinical Models
| Tissue | Lasofoxifene | Tamoxifen | Raloxifene | Bazedoxifene |
|---|---|---|---|---|
| Bone | Agonist nih.govportico.org | Agonist | Agonist nih.gov | Agonist tandfonline.com |
| Uterus | Minimal Agonist/Neutral dovepress.comnih.gov | Agonist dovepress.com | Antagonist/Minimal Agonist nih.gov | Antagonist tandfonline.com |
| Breast | Antagonist nih.gov | Antagonist nih.gov | Antagonist dovepress.com | Antagonist nih.gov |
| Cholesterol | Agonist dovepress.com | Agonist dovepress.com | Agonist tandfonline.com | Agonist tandfonline.com |
Comparative Agonist/Antagonist Activities in Preclinical Disease Models
In preclinical models of hormone-sensitive breast cancer, lasofoxifene has demonstrated potent antitumor activity. nih.gov It effectively inhibited the formation of breast tumors in mice with MCF-7 human breast cancer cells and in rats with mammary carcinomas. nih.gov
A key area of investigation has been the activity of SERMs in the context of acquired resistance to endocrine therapies, often driven by mutations in the estrogen receptor gene (ESR1). A cell-based study showed that the antagonist activity of lasofoxifene on ER+ breast cancer cells was not significantly affected by the expression level of activating ERα mutants, a characteristic not observed with tamoxifen, bazedoxifene, or raloxifene. springermedizin.de
Comparison with Pure Estrogen Receptor Antagonists and Degraders (e.g., Fulvestrant (B1683766), RU58668, GDC-0927, Pipendoxifene)
Pure antiestrogens, also known as selective estrogen receptor degraders (SERDs), represent another class of ER ligands. Unlike SERMs, which have mixed agonist/antagonist profiles, SERDs are pure antagonists that function by promoting the degradation of the estrogen receptor. elifesciences.org Fulvestrant is a clinically approved SERD, while others like RU58668, GDC-0927, and pipendoxifene (B1678397) are investigational compounds. nih.gov
Distinctions in Estrogen Receptor Degradation Mechanisms
A fundamental difference between lasofoxifene and SERDs lies in their impact on ERα protein levels. SERMs like tamoxifen tend to stabilize the ERα protein, leading to its accumulation in cells. elifesciences.orgnih.gov In contrast, SERDs such as fulvestrant, RU58668, and GDC-0927 induce the degradation of ERα. nih.gov
Studies have shown that while lasofoxifene does not significantly affect wild-type ERα degradation, its derivatives can be engineered to either stabilize or degrade the receptor. nih.govelifesciences.org This highlights that the core lasofoxifene scaffold can be modified to produce compounds with either SERM-like or SERD-like effects on receptor stability. nih.gov For instance, treatment of breast cancer cells with fulvestrant, RU58668, and GDC-0927 resulted in a significant decrease in ERα levels, whereas SERMs like 4OHT led to an increase. nih.gov
Relative Efficacy in Estrogen Receptor Mutant Settings in Preclinical Models
The emergence of ESR1 mutations, particularly Y537S and D538G, is a significant challenge in the treatment of ER+ breast cancer. These mutations can confer resistance to standard endocrine therapies. springermedizin.de Preclinical studies have positioned lasofoxifene as a potentially effective agent against these resistant tumors.
In xenograft models of breast cancer expressing Y537S and D538G ERα mutants, lasofoxifene monotherapy was more effective than fulvestrant at inhibiting primary tumor growth and reducing metastases. nih.govspringermedizin.desermonixpharma.comresearchgate.net The combination of lasofoxifene with the CDK4/6 inhibitor palbociclib (B1678290) was also generally more potent than the fulvestrant/palbociclib combination. nih.govspringermedizin.desermonixpharma.comresearchgate.net
X-ray crystallography studies have revealed that lasofoxifene can stabilize an antagonist conformation of both wild-type and Y537S mutant ERα ligand-binding domains. nih.govspringermedizin.deresearchgate.net This ability, combined with its favorable pharmacokinetic properties, likely contributes to its potent antitumor activity in these models. nih.govspringermedizin.de
While SERDs like fulvestrant are active against ESR1 mutant cancers, their efficacy can be limited. onclive.com Lasofoxifene's distinct mechanism of action, which does not rely on ER degradation, appears to offer an advantage in certain preclinical contexts of acquired resistance. springermedizin.deelifesciences.org Furthermore, in a phase 2 clinical trial (ELAINE 1), lasofoxifene demonstrated encouraging antitumor activity compared to fulvestrant in patients with ESR1-mutated metastatic breast cancer. onclive.comnih.gov
Table 2: Comparative Efficacy in Preclinical ESR1 Mutant Models
| Compound | Mechanism | Efficacy vs. Fulvestrant in Y537S/D538G Xenografts |
|---|---|---|
| Lasofoxifene | SERM (ERα antagonist conformation stabilization) nih.govspringermedizin.de | More effective at inhibiting tumor growth and metastases nih.govspringermedizin.desermonixpharma.com |
| Fulvestrant | SERD (ERα degradation) nih.gov | Less effective than lasofoxifene in some models nih.govspringermedizin.desermonixpharma.com |
| GDC-0927 | SERD (ERα degradation) nih.gov | Potent ERα degrader nih.gov |
| Pipendoxifene | SERD (ERα degradation) nih.gov | Potent ERα degrader nih.gov |
Future Directions in Lasofoxifene Hydrochloride Academic Research
Further Elucidation of Subtle Molecular Mechanisms and Off-Target Interactions
While the primary mechanism of lasofoxifene (B133805) involves high-affinity binding to estrogen receptors (ERα and ERβ), future research will likely delve deeper into the nuanced molecular interactions that govern its tissue-selective effects. nih.govdrugbank.comdrugbank.com The differential agonist and antagonist activity in various tissues, such as bone, breast, and uterine tissue, is a hallmark of SERMs and is attributed to several factors. drugbank.comnih.gov These include the specific conformation the ER adopts upon ligand binding, the subsequent recruitment of co-activator and co-repressor proteins, and the cellular context of ER expression. mdpi.comoup.com
A key area of future investigation will be to further characterize the unique conformational changes induced by lasofoxifene on both wild-type and mutant ERs. elifesciences.orgtandfonline.com Advanced structural biology techniques, such as cryo-electron microscopy, could provide higher-resolution insights into the lasofoxifene-ER complex and its interaction with coregulatory proteins. Understanding these subtle differences at a molecular level could explain the observed variations in efficacy and safety compared to other SERMs like tamoxifen (B1202) and raloxifene (B1678788). wikipedia.orgnih.gov
Furthermore, exploring potential off-target interactions is a critical avenue for future research. While lasofoxifene is highly selective for ERs, investigating its binding profile across a broader range of cellular targets could uncover novel mechanisms of action or explain unexpected biological effects. For instance, one study has suggested that lasofoxifene may also act as an inverse agonist at the CB2 cannabinoid receptor, which is expressed in bone and may contribute to its anti-resorptive effects. drugbank.com A comprehensive screening against a panel of receptors and enzymes will be crucial to fully understand its pharmacological profile.
Exploration of Novel Therapeutic Indications Based on Preclinical Findings
Preclinical studies have provided a strong rationale for investigating lasofoxifene in new therapeutic areas beyond its established roles. A significant focus of current and future research is its application in the treatment of endocrine-resistant breast cancer, particularly in tumors harboring ESR1 mutations. sermonixpharma.comjnccn360.org Preclinical models have shown that lasofoxifene can effectively inhibit the growth of breast cancer cells with these mutations, in some cases demonstrating superiority to existing therapies like fulvestrant (B1683766). jnccn360.orgspringermedizin.desermonixpharma.com
| Preclinical Model | Key Findings | Potential Therapeutic Indication |
|---|---|---|
| Letrozole-resistant breast tumor model (without ESR1 mutations) | Lasofoxifene, alone or with palbociclib (B1678290), significantly reduced primary tumor growth. sermonixpharma.comnih.gov | Aromatase inhibitor-resistant ER+ breast cancer |
| MCF7 xenograft models with Y537S and D538G ERα mutations | Lasofoxifene was more effective than fulvestrant at inhibiting tumor growth and metastasis. jnccn360.orgspringermedizin.de | Endocrine-resistant ER+ breast cancer with ESR1 mutations |
| Orchidectomized and aging male rat models | Prevented bone loss and decreased serum cholesterol without affecting the prostate. dovepress.comoup.com | Male osteoporosis |
Another promising area is the potential use of lasofoxifene in male osteoporosis. Preclinical studies in orchidectomized (castrated) and aging male rats have shown that lasofoxifene can prevent bone loss and reduce cholesterol without adversely affecting the prostate. dovepress.comoup.com These findings suggest a potential therapeutic application for a patient population with limited treatment options. Further research is also warranted to explore its utility in other hormone-dependent cancers and conditions where ER modulation may be beneficial. The compound is also being investigated for its potential in treating ovarian cancer. wikipedia.org
Continued Development of Next-Generation Lasofoxifene-Derived Compounds with Enhanced Profiles
The chemical scaffold of lasofoxifene provides a robust platform for the development of next-generation SERMs with improved therapeutic profiles. elifesciences.orgnih.gov The goal of such medicinal chemistry efforts is to fine-tune the agonist/antagonist activity in specific tissues to maximize efficacy while minimizing potential side effects.
One approach involves creating derivatives that modulate the stability of the estrogen receptor. Researchers have developed novel lasofoxifene derivatives that can either stabilize or degrade ERα, mimicking the properties of both SERMs and selective estrogen receptor degraders (SERDs). elifesciences.orgnih.gov Studying these compounds allows for a deeper understanding of how ERα stability influences transcriptional antagonism and antiproliferative activity, particularly in the context of ESR1 mutations. elifesciences.orgnih.gov
Future development could focus on enhancing oral bioavailability, although lasofoxifene already demonstrates improved bioavailability compared to other SERMs due to its resistance to intestinal glucuronidation. portico.orgdovepress.comdrugbank.com Additionally, creating derivatives with altered metabolic profiles could further optimize their therapeutic window. The development of such compounds will likely involve a combination of rational drug design, high-throughput screening, and detailed preclinical characterization. aacrjournals.org
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Investigations
To gain a more holistic understanding of lasofoxifene's biological effects, future preclinical research will increasingly incorporate advanced "omics" technologies. nih.govunibo.it Transcriptomics, which analyzes gene expression, has already been instrumental in elucidating the mechanisms of SERM action. oup.com However, integrating this with proteomics (the study of proteins) and metabolomics (the study of metabolites) can provide a more comprehensive picture of the cellular response to lasofoxifene.
Proteomic analyses can identify changes in protein expression and post-translational modifications that occur following lasofoxifene treatment. This could reveal novel signaling pathways affected by the drug and provide biomarkers for treatment response. For example, proteomics could be used to identify the specific co-activator and co-repressor proteins that interact with the lasofoxifene-ER complex in different cell types.
Metabolomic studies can uncover alterations in cellular metabolism induced by lasofoxifene. This is particularly relevant given the known effects of SERMs on lipid metabolism. nih.govoup.com By identifying specific metabolic signatures associated with lasofoxifene treatment, researchers can gain insights into its systemic effects and potentially identify new biomarkers for efficacy and safety. The integration of these multi-omics datasets will be crucial for building comprehensive models of lasofoxifene's mechanism of action. nih.govunibo.it
Q & A
Q. What is the molecular mechanism of lasofoxifene hydrochloride as a selective estrogen receptor modulator (SERM), and what experimental approaches validate its target specificity?
Lasofoxifene binds competitively to estrogen receptor alpha (ESR1), acting as an agonist in bone tissue and antagonist in breast/uterine tissues. Key validation methods include:
- In vitro competitive binding assays using radiolabeled estradiol to measure receptor affinity (e.g., IC50 values) .
- Gene expression profiling in tissue-specific models (e.g., MCF-7 breast cancer cells vs. osteoblast cultures) to assess agonist/antagonist duality .
- X-ray crystallography to resolve structural interactions between lasofoxifene and ESR1’s ligand-binding domain .
Q. How do pharmacokinetic studies design protocols to evaluate lasofoxifene’s drug-drug interaction potential?
Standard protocols involve:
- Crossover trials in healthy postmenopausal women, co-administering lasofoxifene with probe drugs (e.g., digoxin, warfarin) to assess CYP3A4/P-glycoprotein interactions .
- Pharmacokinetic parameters (AUC, Cmax, t½) measured via LC-MS/MS, with statistical analysis (90% confidence intervals for geometric mean ratios) to determine clinical significance .
Q. What methodologies ensure reproducibility in synthesizing this compound for preclinical studies?
Critical steps include:
- Chiral resolution techniques (e.g., asymmetric synthesis or chromatography) to isolate the active enantiomer .
- Purity validation using HPLC-UV (>99% purity) and NMR spectroscopy for structural confirmation .
- Batch documentation adhering to IUPAC guidelines for reporting synthetic yields and side products .
Advanced Research Questions
Q. How can researchers resolve contradictory data on lasofoxifene’s efficacy in osteoporosis prevention versus breast cancer risk reduction across clinical trials?
Strategies include:
- Meta-analysis of phase III trials (e.g., PEARL trial) with subgroup stratification by baseline bone mineral density (BMD) and estrogen receptor status .
- Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue-specific drug concentrations with clinical endpoints .
- Longitudinal biomarker studies measuring osteocalcin (bone formation) and mammographic density (breast tissue response) .
Q. What experimental designs mitigate confounding factors when assessing lasofoxifene’s cardiovascular effects in aging populations?
Recommended approaches:
- Prospective cohort studies with age-matched controls, adjusting for variables like lipid profiles, blood pressure, and concomitant medications .
- Endothelial function assays (e.g., flow-mediated dilation) paired with inflammatory cytokine profiling (IL-6, CRP) .
- Multi-omics integration (transcriptomics/proteomics) to identify pathways linking ESR1 modulation to vascular health .
Q. How should researchers address variability in lasofoxifene’s metabolic stability across in vitro and in vivo models?
Methodological solutions:
- Cross-species microsomal stability assays comparing human, rat, and canine liver microsomes to predict interspecies differences .
- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic data (e.g., intrinsic clearance) to in vivo exposure .
- Genetic knockout models (e.g., CYP3A4−/− mice) to isolate enzyme-specific contributions to metabolism .
Data Analysis & Reporting
Q. What statistical frameworks are optimal for analyzing lasofoxifene’s dose-response relationships in preclinical models?
Q. How can researchers ensure compliance with ethical guidelines when designing lasofoxifene trials involving postmenopausal women?
Key considerations:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
